molecular formula C31H47N5O4S B3012561 (S,R,S)-Ahpc-C8-NH2

(S,R,S)-Ahpc-C8-NH2

Número de catálogo: B3012561
Peso molecular: 585.8 g/mol
Clave InChI: QLJZVMJBYNFUSG-CERRFVOPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,R,S)-Ahpc-C8-NH2 is a useful research compound. Its molecular formula is C31H47N5O4S and its molecular weight is 585.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H47N5O4S/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38)/t24-,25+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJZVMJBYNFUSG-CERRFVOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H47N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-Ahpc-C8-NH2: A Technical Guide for its Application in Targeted Protein Degradation Research

Author: BenchChem Technical Support Team. Date: November 2025

(S,R,S)-Ahpc-C8-NH2 is a synthesized E3 ligase ligand-linker conjugate that serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its use in research, focusing on its role in the targeted degradation of the serine/threonine kinase AKT. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Core Concepts: PROTACs and the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

This compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in PROTAC development.[1] The 'C8-NH2' portion of its name denotes an 8-carbon alkyl linker terminating in an amine group. This amine group provides a versatile chemical handle for researchers to conjugate a ligand for their specific protein of interest, thereby creating a novel PROTAC.

Application in AKT Degradation

Aberrant activation of the PI3K/AKT signaling pathway is a hallmark of numerous human cancers. As a central node in this pathway, AKT is a prime therapeutic target. PROTACs that induce the degradation of AKT offer a promising alternative to traditional kinase inhibitors. This compound is specifically cited as a component for creating AKT PROTAC degraders.

The general mechanism of an AKT PROTAC synthesized using this compound is as follows:

  • The PROTAC, featuring the VHL ligand from this compound and a specific AKT inhibitor as the POI ligand, enters the cell.

  • The two ends of the PROTAC bind simultaneously to the VHL E3 ligase and an AKT protein molecule, forming a ternary complex.

  • The formation of this complex brings AKT into close proximity with the E3 ligase.

  • The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the AKT protein.

  • The polyubiquitinated AKT is then recognized and degraded by the 26S proteasome.

This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can go on to target another AKT molecule.

Quantitative Data on AKT Degraders

Table 1: Degradation Potency of VHL-Recruiting AKT PROTACs in Cancer Cell Lines

Compound/PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
MS154 (pan-Akt PROTAC)pan-AktPANC-1Not specified>90% at 100nM[2]
UNC9036 (STING PROTAC)STINGCaki-1227Not specified[3]

Note: Data for directly analogous compounds are presented to illustrate typical potency ranges.

Table 2: Inhibitory Activity of a Representative VHL-Recruiting AKT PROTAC

CompoundTargetIC50 (nM)Assay Type
MS154Akt1Not specifiedBiochemical
MS154Akt2Not specifiedBiochemical
MS154Akt3Not specifiedBiochemical

Note: IC50 values represent the concentration of the PROTAC required to inhibit the kinase activity of AKT by 50% and can be an important parameter in characterizing the overall activity of the molecule.

Experimental Protocols

Synthesis of an AKT PROTAC using this compound

The specific, detailed synthesis protocol for creating an AKT PROTAC using this compound is described in patent WO2019173516A1, where the linker-ligand is referred to as "XF038-164A" in "example 8". While the full text of this patent is not publicly available in the searched databases, a general protocol for conjugating a carboxylic acid-containing POI ligand to an amine-terminated linker like that on this compound involves a standard amide coupling reaction.

Representative Amide Coupling Protocol:

  • Dissolution: Dissolve the protein of interest (POI) ligand (containing a carboxylic acid) and this compound in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and purify the resulting PROTAC molecule using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Western Blot Analysis of AKT Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[2]

Protocol for Assessing AKT Degradation:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., PC-3 for prostate cancer, MCF7 for breast cancer) and allow the cells to adhere. Treat the cells with varying concentrations of the AKT PROTAC for a desired time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature the proteins by boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for total AKT (pan-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).

    • Quantify the band intensities using densitometry software. Normalize the intensity of the AKT band to the corresponding loading control band. The percentage of degradation is calculated relative to the vehicle-treated control.

Visualizations

Signaling Pathway of VHL-Recruiting AKT PROTAC

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC AKT PROTAC ((S,R,S)-Ahpc-C8-Ligand) Ternary_Complex Ternary Complex (VHL-PROTAC-AKT) PROTAC->Ternary_Complex AKT AKT Protein (Target) AKT->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_AKT Polyubiquitinated AKT Ternary_Complex->Poly_Ub_AKT Ubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->VHL Loads Ub Proteasome 26S Proteasome Poly_Ub_AKT->Proteasome Recognition Degraded_Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of AKT protein degradation mediated by a VHL-recruiting PROTAC.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Biological Validation POI_Ligand POI Ligand (e.g., AKT inhibitor with COOH) Amide_Coupling Amide Coupling POI_Ligand->Amide_Coupling Ahpc_Linker This compound Ahpc_Linker->Amide_Coupling Purification Purification (HPLC) Amide_Coupling->Purification Final_PROTAC Final AKT PROTAC Purification->Final_PROTAC Cell_Treatment Cell Treatment (Dose & Time Course) Final_PROTAC->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot (SDS-PAGE, Transfer, Immunoblot) Quantification->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: Workflow for the synthesis and biological evaluation of an AKT PROTAC.

References

The Role of VH032-C8-NH2 in VHL-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of VH032-C8-NH2, a crucial chemical tool in the field of targeted protein degradation (TPD). We will explore its mechanism of action within the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway, its application in Proteolysis Targeting Chimeras (PROTACs), and the key experimental methodologies used for its characterization.

Introduction: The Ubiquitin-Proteasome System and VHL

The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of intracellular proteins, playing a critical role in protein homeostasis and regulating numerous signaling pathways.[1] The specificity of this system is conferred by a family of over 600 E3 ubiquitin ligases, which selectively recognize substrate proteins.[2]

One of the most therapeutically relevant E3 ligases is the von Hippel-Lindau (VHL) protein. VHL acts as the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL^), which also comprises Elongin B, Elongin C, Cullin 2, and Rbx1.[1][3] The most well-characterized substrate of VHL is the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[4] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, recognized by VHL, poly-ubiquitinated, and subsequently degraded by the 26S proteasome. This process is central to the cellular response to oxygen levels.

VH032: A Potent Ligand for Hijacking the VHL E3 Ligase

The development of small molecules that bind to E3 ligases with high affinity has been fundamental to the advancement of TPD. VH032 is a potent and selective VHL ligand that was designed based on the hydroxyproline motif of HIF-1α, which is critical for its interaction with VHL. By mimicking this natural interaction, VH032 can effectively bind to the VHL protein.

VH032 itself acts as an inhibitor of the VHL/HIF-1α interaction, which can stabilize HIF-1α and trigger a hypoxic response. However, its most significant application is as a component of PROTACs.

VH032-C8-NH2: A Building Block for PROTACs

VH032-C8-NH2 is a derivative of VH032, featuring an 8-carbon alkyl linker with a terminal amine group (-NH2). This bifunctional molecule consists of:

  • The VH032 "warhead": This portion binds specifically to the VHL E3 ligase.

  • A C8 alkyl linker: A flexible chain that separates the two active ends of a future PROTAC molecule.

  • A terminal amine (-NH2): This functional group provides a reactive handle for chemical conjugation to a ligand that targets a specific protein of interest (POI).

Essentially, VH032-C8-NH2 is a ready-to-use building block for the synthesis of VHL-recruiting PROTACs. For instance, it has been incorporated into PROTACs designed to degrade the serine/threonine kinase AKT, as described in patent WO2019173516A1.

Mechanism of Action: PROTAC-Mediated Degradation

A PROTAC synthesized using VH032-C8-NH2 functions by hijacking the CRL2^VHL^ E3 ligase complex to induce the degradation of a non-native target protein. The process involves several key steps:

  • Ternary Complex Formation: The PROTAC, being heterobifunctional, simultaneously binds to both the VHL protein (via its VH032 moiety) and the target protein (via its POI ligand). This brings the target and the E3 ligase into close proximity, forming a key intermediate known as the ternary complex (Target-PROTAC-VHL).

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged target protein into small peptides.

  • Catalytic Cycle: After the target protein is degraded, the PROTAC molecule is released and can recruit another target protein molecule, enabling it to act catalytically to induce the degradation of multiple protein copies.

VHL_PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (VH032-C8-Linker-TargetLigand) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Binds VHL VHL Complex (CRL2-VHL) VHL->Ternary Target Target Protein (e.g., AKT) Target->Ternary Ternary->PROTAC Recycling Ternary->VHL Release Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of VHL-mediated protein degradation by a VH032-based PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is evaluated using several key parameters, including its binding affinity to the individual proteins, the stability of the ternary complex, and its ability to induce degradation in cells (DC50 and Dmax). While specific degradation data for the VH032-C8-NH2-based AKT degrader is proprietary to the patent literature, the following tables summarize representative data for VH032 and closely related VHL-recruiting PROTACs to provide a quantitative context.

Table 1: Binding Affinities of VHL Ligands

Compound Assay Target Binding Affinity (Kd) Reference
VH032 ITC VHL 185 nM

| VH032 | Various | VHL/HIF-1α interaction | <1000 nM | |

Table 2: Cellular Degradation Potency of VHL-based PROTACs

PROTAC Linker Target Protein DC50 (Half-maximal Degradation) Dmax (Maximal Degradation) Cell Line Reference
AHPC(Me)-C6-NH2 C6 Amine FBXO22 77 nM 99% Jurkat
C8 Linker Compound C8 FBXO22 ~50% degradation at 3 µM Not Reported Jurkat

| CM11 (Homo-PROTAC) | PEG-based | VHL | <100 nM | >95% | HeLa | |

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (target ligand, linker) and the experimental conditions (cell line, treatment time).

Experimental Protocols

Characterizing a VH032-based PROTAC involves a multi-step workflow, from biochemical validation of binding to cellular assessment of degradation and specificity.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biochem start PROTAC Synthesis (using VH032-C8-NH2) biochem Step 1: Biochemical & Biophysical Assays start->biochem itc ITC (Binary & Ternary Kd) trfret TR-FRET / FP (Ternary Complex Formation) cellular Step 2: Cellular Degradation Assays itc->cellular Confirm Binding trfret->cellular Confirm Ternary Formation wb Western Blot (Determine DC50 & Dmax) specificity Step 3: Specificity & Off-Target Analysis wb->specificity Confirm Degradation proteomics Quantitative Proteomics (LC-MS/MS) end Lead Candidate proteomics->end Confirm Selectivity

Figure 2: A typical experimental workflow for the evaluation of a VH032-based PROTAC.

Protocol: Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment to determine DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein.

  • Cell culture medium and reagents.

  • PROTAC compound stock solution (e.g., in DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4x or 2x).

  • Primary antibodies (against target protein and a loading control, e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Methodology:

  • Cell Plating: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere and grow overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: After incubation, place plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add the appropriate volume of Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection & Analysis: Apply ECL substrate and visualize the bands using a chemiluminescence imager. Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control to generate a dose-response curve and determine DC50 and Dmax.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This proximity-based assay measures the formation of the Target-PROTAC-E3 ligase complex in solution.

Materials:

  • Purified, tagged E3 ligase (e.g., His-tagged VHL complex).

  • Purified, tagged target protein (e.g., GST-tagged POI).

  • PROTAC compound.

  • TR-FRET donor fluorophore-conjugated antibody (e.g., Tb-anti-His).

  • TR-FRET acceptor fluorophore-conjugated antibody (e.g., AF488-anti-GST).

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Methodology:

  • Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.

  • Assay Optimization (Stepwise approach):

    • Determine the optimal concentrations of the donor (Tb-anti-GST) and acceptor (AF488-anti-His) antibodies.

    • Optimize the concentrations of the tagged proteins (GST-POI and His-VHL) to achieve a sensitive and stable assay window.

  • Assay Procedure:

    • In a 384-well plate, add the assay components: His-VHL, GST-POI, Tb-anti-His, and AF488-anti-His at their optimized concentrations.

    • Add the serially diluted PROTAC compound or DMSO (vehicle control).

    • Incubate the plate at room temperature for a set time (e.g., 180 minutes) to allow the ternary complex to form and the assay signal to stabilize.

  • Signal Detection: Measure the fluorescence emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor) after excitation at the donor's excitation wavelength (e.g., 340 nm). The time-resolved measurement minimizes background fluorescence.

  • Data Analysis: Calculate the TR-FRET ratio (10,000 x Emission_520nm / Emission_490nm). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of PROTAC-induced ternary complex formation, where the signal increases as the complex forms and then decreases at high concentrations due to the formation of binary complexes.

Protocol: Quantitative Proteomics for Off-Target Analysis

This workflow provides an unbiased, global assessment of changes in the cellular proteome to identify potential off-target proteins degraded by the PROTAC.

Materials:

  • Cell line and culture reagents.

  • PROTAC compound and controls (vehicle, inactive epimer).

  • Lysis buffer, DTT, iodoacetamide.

  • Trypsin for protein digestion.

  • Isobaric labeling reagents (e.g., Tandem Mass Tags - TMT).

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (e.g., Orbitrap).

Methodology:

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives maximal degradation (e.g., near Dmax) and a vehicle control. Include multiple biological replicates.

  • Cell Lysis and Protein Digestion: Lyse the cells, reduce and alkylate the proteins, and then digest them into peptides using trypsin.

  • Isobaric Labeling: Label the peptide samples from each condition (e.g., control vs. PROTAC-treated) with different TMT isobaric tags according to the manufacturer's protocol. Combine the labeled samples into a single mixture.

  • Peptide Fractionation: Fractionate the combined peptide sample using high-pH reversed-phase HPLC to reduce sample complexity and increase proteome coverage.

  • LC-MS/MS Analysis: Analyze each fraction by nano-flow LC-MS/MS. The mass spectrometer will isolate peptide ions, fragment them, and measure the masses of the fragments (for peptide identification) and the reporter ions from the TMT tags (for quantification).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.

    • Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.

    • Perform statistical analysis to identify proteins whose abundance significantly and consistently decreases in the PROTAC-treated samples compared to controls. These are potential off-target substrates.

  • Validation: Validate any high-interest off-targets using an orthogonal method, such as Western blotting.

Conclusion

VH032-C8-NH2 serves as a vital, synthetically tractable component for building PROTACs that leverage the VHL E3 ligase for targeted protein degradation. By enabling the formation of a ternary complex between VHL and a protein of interest, PROTACs containing this moiety can induce the selective removal of disease-causing proteins. The systematic application of the biochemical and cellular assays detailed in this guide is essential for the rational design, optimization, and validation of these next-generation therapeutics, ensuring both their potency and specificity.

References

Unraveling E3 Ligase Recruitment by (S,R,S)-Ahpc-C8-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C8-NH2 is a synthetic, bifunctional molecule at the forefront of targeted protein degradation (TPD). It serves as a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide provides an in-depth analysis of this compound, focusing on its role in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to initiate the degradation of specific protein targets. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated molecular pathways and workflows.

This compound, also known as VH032-C8-NH2, consists of two key moieties connected by a linker:

  • A VHL Ligand: The (S,R,S)-Ahpc (or VH032) component is a high-affinity ligand for the VHL E3 ubiquitin ligase.

  • A Linker with a Terminal Amine: An 8-carbon (C8) alkyl chain with a terminal amine group (-NH2) provides a reactive handle for conjugation to a ligand that binds a specific protein of interest (POI).

By incorporating this compound into a PROTAC, researchers can effectively hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.

Mechanism of Action: VHL-Mediated Protein Degradation

The primary function of a PROTAC containing this compound is to induce the formation of a ternary complex between the VHL E3 ligase, the PROTAC itself, and the target protein. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein by the VHL E3 ligase complex. The polyubiquitin chain acts as a molecular flag, marking the target protein for recognition and subsequent degradation by the 26S proteasome.

E3_Ligase_Recruitment cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound-based PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds POI Target Protein (POI) PROTAC->POI Binds VHL->POI Proximity induced by PROTAC Ub Ubiquitin VHL->Ub Recruits & Activates Proteasome 26S Proteasome POI->Proteasome Recognition Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: VHL E3 Ligase Recruitment by a this compound-based PROTAC.

Quantitative Data

While specific quantitative data for a PROTAC directly incorporating the this compound linker for AKT degradation is primarily detailed within patent literature, the following table presents data for a closely related and well-characterized AKT degrader, MS21, which utilizes a similar VHL ligand. This data is representative of the potency that can be achieved with this class of molecules.

CompoundTarget ProteinCell LineDC50 (µM)Dmax (%)Assay TypeReference
MS21Total AKTBT474~0.3>90Western Blot[1]
MS21Total AKTPC-3~0.3>90Western Blot[1]

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful development and characterization of PROTACs. Below are protocols for fundamental assays.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for the desired time (e.g., 2, 4, 8, 12, or 24 hours)[1].

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D Sample Preparation C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Immunoblotting (Antibodies) F->G H Chemiluminescent Detection G->H I Data Analysis (DC50, Dmax) H->I

Caption: Western Blot Experimental Workflow.

In-Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL E3 ligase complex

  • Recombinant target protein

  • PROTAC compound

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blot reagents as described above

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, VHL E3 ligase, and the target protein.

  • PROTAC Addition: Add the PROTAC compound at various concentrations or a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an antibody specific for the target protein or an anti-ubiquitin antibody to detect polyubiquitinated species. An increase in high molecular weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC indicates successful ubiquitination.

Ubiquitination_Assay_Workflow A Combine Reaction Components (E1, E2, VHL, POI, Ub, ATP) B Add PROTAC or Vehicle A->B C Incubate at 37°C B->C D Quench Reaction C->D E SDS-PAGE & Western Blot D->E F Detect Ubiquitinated POI E->F

Caption: In-Vitro Ubiquitination Assay Workflow.

Conclusion

This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its structure allows for the effective recruitment of the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation. The provided data and protocols offer a foundation for researchers to design and evaluate novel PROTACs for therapeutic applications. Further investigation into the structure-activity relationships of the linker and target-binding ligand will continue to advance the field of targeted protein degradation.

References

(S,R,S)-Ahpc-C8-NH2 as a Chemical Probe for Targeted Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of many PROTACs is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. This guide provides a comprehensive technical overview of (S,R,S)-Ahpc-C8-NH2, a chemical probe used in the construction of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a derivative of the well-characterized VHL ligand VH032, connected to an eight-carbon alkyl chain terminating in an amine group (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand that binds to a specific protein of interest, thereby forming a complete PROTAC molecule. Notably, this chemical probe has been cited in the development of PROTACs targeting the serine/threonine kinase AKT, a key node in cellular signaling pathways often dysregulated in cancer.[1][2][3]

This guide will detail the mechanism of action, provide representative data for a hypothetical AKT-targeting PROTAC constructed using this compound, and present detailed experimental protocols for its characterization.

Core Concepts and Mechanism of Action

PROTACs assembled using this compound function by inducing the formation of a ternary complex between the target protein (e.g., AKT), the VHL E3 ligase, and the PROTAC molecule itself. The (S,R,S)-AHPC portion of the molecule binds to the VHL protein, while the ligand conjugated to the C8-NH2 linker binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (e.g., AKT) PROTAC This compound -based PROTAC POI->PROTAC Binds to Target Ligand POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase VHL->PROTAC Binds to VHL Ligand Proteasome 26S Proteasome Degraded_Peptides Proteasome->Degraded_Peptides Releases Ub Ubiquitin Ub->POI_PROTAC_VHL Transfers to Target E1_E2 E1/E2 Enzymes E1_E2->Ub Activates PolyUb_POI Polyubiquitinated Target Protein PolyUb_POI->Proteasome Recognition & Degradation POI_PROTAC_VHL->PolyUb_POI Polyubiquitination VHL_Ubiquitination_Pathway E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer VHL_Complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) E2->VHL_Complex Binds to Ternary_Complex Ternary Complex PROTAC PROTAC PROTAC->VHL_Complex Recruits POI Target Protein PROTAC->POI Binds to PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Proteasome Proteasome PolyUb_POI->Proteasome Degradation Experimental_Workflow start Start: PROTAC Synthesis degradation_assay Target Degradation Assay (Western Blot) start->degradation_assay ubiquitination_assay Ubiquitination Assay (Immunoprecipitation) degradation_assay->ubiquitination_assay Confirm Mechanism viability_assay Cell Viability Assay degradation_assay->viability_assay ternary_complex_assay Ternary Complex Assay (Co-IP) ubiquitination_assay->ternary_complex_assay Confirm Mechanism data_analysis Data Analysis (DC50, Dmax, IC50) ternary_complex_assay->data_analysis viability_assay->data_analysis end End: Probe Characterization data_analysis->end

References

An In-depth Technical Guide on the Core Principles of PROTAC Technology Utilizing VHL Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal system.[1] This technology has garnered significant attention in drug discovery as it offers a pathway to target proteins previously considered "undruggable."[2][3] This guide provides a comprehensive overview of the fundamental principles of PROTAC technology with a specific focus on those utilizing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited ligase in PROTAC design.[2]

Core Principle: Hijacking the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for degrading intracellular proteins.[4] PROTACs are heterobifunctional molecules that exploit this system. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, which can result in a more profound and sustained biological response.

The von Hippel-Lindau (VHL) protein is the substrate recognition subunit of the Cullin2 RING E3 ligase complex (CRL2^VHL^). VHL is widely expressed in various tissues, making it an attractive E3 ligase for PROTAC-mediated targeted protein degradation. VHL naturally recognizes and binds to hydroxylated proline residues on its substrates, such as the hypoxia-inducible factor-1α (HIF-1α), under normal oxygen conditions, leading to their ubiquitination and degradation. PROTACs designed with VHL ligands mimic this natural interaction to recruit the VHL E3 ligase to a new target protein.

PROTAC_Mechanism

Quantitative Data for VHL-based PROTACs

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to promote the degradation of the target protein, often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize representative quantitative data for various VHL-based PROTACs.

PROTACTarget ProteinVHL LigandTarget Binding MoietyLinkerVHL Binding Affinity (Kd, nM)Target Binding Affinity (Kd, nM)DC50 (nM)Dmax (%)Cell Line
MZ1 BRD4VH032JQ1PEG180188.3>90HeLa
ARV-771 BRD4Not SpecifiedBETd-260Not SpecifiedNot SpecifiedNot Specified<1>9522Rv1
Compound 1 p38αVH101ForetinibPEGNot Specified11,000210Not SpecifiedMDA-MB-231
DT2216 BCL-XLVH032ABT-263Not SpecifiedNot SpecifiedNot Specified25>90MOLT-4
KT-333 STAT3Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Data is compiled from various sources and experimental conditions may vary. This table is for comparative purposes.

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to assess their binding, degradation efficacy, and cellular effects.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a critical initial step for PROTAC activity. Various biophysical techniques can be employed to study this complex.

Surface Plasmon Resonance (SPR)

  • Protein Preparation : Purify recombinant target protein and VHL-ElonginB-ElonginC (VBC) complex to >95% purity.

  • Immobilization : Immobilize the VBC complex onto a sensor chip.

  • Binary Interaction Analysis : Inject serial dilutions of the PROTAC over the immobilized VBC to determine the binary binding affinity (KD).

  • Ternary Complex Analysis : Prepare mixtures of a constant concentration of the target protein with serial dilutions of the PROTAC. Inject these mixtures over the immobilized VBC. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis : Analyze the data to determine the ternary complex binding affinity and kinetics.

Isothermal Titration Calorimetry (ITC)

  • Sample Preparation : Prepare solutions of the target protein, VBC complex, and PROTAC in the same buffer.

  • Binary Titrations : Perform titrations of the PROTAC into the target protein solution and the PROTAC into the VBC solution to determine the binary binding affinities.

  • Ternary Titration : Fill the ITC cell with a solution containing both the VBC complex and the target protein. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis : Fit the integrated data to a suitable binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n) for each interaction.

Protein Degradation Assays

Western Blotting

Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Treatment : Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation : Normalize protein concentrations and prepare samples with Laemmli sample buffer, followed by boiling to denature the proteins.

  • SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assays

These assays are crucial to assess the cytotoxic effects of the PROTAC on cells.

MTT Assay

  • Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat cells with serial dilutions of the PROTAC and a vehicle control for a desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding : Seed cells in an opaque-walled 96-well plate.

  • Compound Treatment : Treat cells with various concentrations of the PROTAC.

  • Reagent Addition : After the incubation period, add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Stabilization : Mix the contents to induce cell lysis and stabilize the signal.

  • Data Acquisition : Record the luminescence using a plate-reading luminometer.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Experimental_Workflow

Conclusion

PROTAC technology, particularly utilizing VHL ligands, offers a powerful and versatile platform for targeted protein degradation. A thorough understanding of the core principles, coupled with robust experimental validation, is essential for the successful design and development of novel PROTAC-based therapeutics. This guide provides a foundational framework for researchers and scientists entering this exciting and rapidly evolving field.

References

The Emergence of (S,R,S)-Ahpc-C8-NH2: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

(S,R,S)-Ahpc-C8-NH2 , also identified as VH032-C8-NH2 , has emerged as a significant synthetic E3 ligase ligand-linker conjugate in the rapidly advancing field of targeted protein degradation. This molecule serves as a crucial component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality engineered to selectively eliminate disease-causing proteins. Its primary application, as detailed in patent WO2019173516A1, is in the development of PROTACs targeting the serine/threonine kinase AKT, a key node in cellular signaling pathways frequently dysregulated in cancer.[1][2][3] This technical guide provides an in-depth overview of the discovery, development, and application of this compound for an audience of researchers, scientists, and drug development professionals.

Core Structure and Function

This compound is a heterobifunctional molecule comprising two key moieties connected by an eight-carbon alkyl linker ((C8)-NH2):

  • A von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Ligand: This portion of the molecule, (S,R,S)-Ahpc, is designed to bind to the VHL E3 ubiquitin ligase, one of the most well-characterized E3 ligases utilized in PROTAC development.

  • A Linker with a Terminal Amine Group: The eight-carbon chain provides the necessary spacing and flexibility for the PROTAC to simultaneously engage both the target protein and the E3 ligase. The terminal amine group (-NH2) serves as a versatile chemical handle for conjugation to a ligand that binds the protein of interest, in this case, an AKT inhibitor.

The fundamental mechanism of a PROTAC incorporating this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein (e.g., AKT) and the VHL E3 ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the proteasome.

Discovery and Development Context

The development of this compound is rooted in the broader effort to create effective PROTACs for historically challenging drug targets like AKT. The selection of the VHL E3 ligase is based on its well-understood biology and the availability of potent small molecule ligands. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule.

Physicochemical and Biological Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific quantitative data for AKT PROTACs utilizing the C8 linker from peer-reviewed publications is limited, Table 2 provides representative data for a closely related AKT PROTAC to illustrate the typical parameters measured.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₁H₄₇N₅O₄S
Molecular Weight 585.80 g/mol
CAS Number 2341796-79-8
Appearance Solid
Storage 2-8°C, dry, sealed

Table 2: Representative Biological Activity of an AKT PROTAC

ParameterValueCell LineReference
DC₅₀ (AKT1) < 100 nMProstate Cancer CellsPatent WO2019173516A1
Dₘₐₓ (AKT1) > 90%Prostate Cancer CellsPatent WO2019173516A1
Cell Viability IC₅₀ < 1 µMBreast Cancer CellsPatent WO2019173516A1

Note: The data in Table 2 is representative and intended to illustrate the type of quantitative data generated during PROTAC development. Specific values for PROTACs utilizing the this compound linker should be determined experimentally.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, characterization, and biological evaluation of PROTACs incorporating this compound.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2019173516A1, specifically in the procedures leading to the compound described as "example 8". The general synthetic strategy involves the coupling of the VHL ligand precursor, (S,R,S)-Ahpc, with a protected C8 amino linker, followed by deprotection of the terminal amine.

A detailed, step-by-step synthetic protocol is proprietary to the patent holder and is not publicly available in its entirety. Researchers should refer to the patent for the disclosed synthetic schemes and general methods.

Synthesis of an AKT PROTAC using this compound

The terminal amine of this compound serves as a nucleophile for conjugation to a suitable AKT inhibitor ligand. A common method involves an amide bond formation with an AKT inhibitor that has been functionalized with a carboxylic acid.

  • Activation of the AKT inhibitor's carboxylic acid: The carboxylic acid on the AKT inhibitor is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

  • Coupling with this compound: this compound is added to the reaction mixture containing the activated AKT inhibitor. The reaction is stirred at room temperature until completion, which is monitored by LC-MS.

  • Purification: The crude PROTAC is purified using reverse-phase preparative HPLC to yield the final product.

  • Characterization: The structure and purity of the final PROTAC are confirmed by LC-MS and NMR spectroscopy.

In Vitro Evaluation of AKT Degradation

Western Blotting:

  • Cell Culture and Treatment: Cancer cell lines with activated AKT signaling (e.g., LNCaP, MCF7) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with the AKT PROTAC at various concentrations for different time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against total AKT, phospho-AKT (S473 and T308), and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software.

Quantitative Proteomics (Optional):

For a more comprehensive analysis of protein degradation and to assess the selectivity of the PROTAC, quantitative mass spectrometry-based proteomics can be employed.

  • Sample Preparation: Cells are treated with the PROTAC, and cell lysates are prepared. Proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS data is processed to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. This allows for the determination of the degradation of AKT isoforms and potential off-target effects.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and development of this compound based PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound based PROTAC AKT AKT Protein (Target) PROTAC->AKT Binds VHL VHL E3 Ligase PROTAC->VHL Binds PROTAC_bound PROTAC AKT_bound AKT AKT_bound->PROTAC_bound Proteasome Proteasome AKT_bound->Proteasome Degradation VHL_bound VHL VHL_bound->PROTAC_bound VHL_bound->AKT_bound Ubiquitination Ub Ubiquitin Degraded_AKT Degraded AKT (Fragments) Proteasome->Degraded_AKT

Caption: Mechanism of action for an this compound based PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis PROTAC Synthesis (this compound + AKT Ligand) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture (Cancer Cell Lines) Characterization->Cell_Culture Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->Treatment Western_Blot Western Blot Analysis (pAKT, Total AKT) Treatment->Western_Blot Proteomics Quantitative Proteomics (Selectivity) Treatment->Proteomics Quantification Quantification of Protein Degradation (DC50, Dmax) Western_Blot->Quantification Western_Blot->Quantification Selectivity_Analysis Selectivity Profiling Proteomics->Selectivity_Analysis Proteomics->Selectivity_Analysis

Caption: General experimental workflow for developing an AKT PROTAC.

Conclusion

This compound represents a valuable tool for researchers in the field of targeted protein degradation. As a readily available, synthetically versatile VHL ligand-linker conjugate, it provides a solid foundation for the development of potent and selective PROTACs against a variety of protein targets, with a demonstrated application in the degradation of the therapeutically important kinase, AKT. Further research and publication of detailed structure-activity relationships for PROTACs utilizing this and other linkers will continue to advance the rational design of this exciting new class of medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of (S,R,S)-Ahpc-C8-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-C8-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate, a key component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs represent a novel therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound hydrochloride. Due to the limited availability of specific experimental data in the public domain for this particular molecule, this document also outlines detailed, standard experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound hydrochloride, also known as VH032-C8-NH2 hydrochloride, is a derivative of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. It incorporates the (S,R,S)-AHPC core structure linked to an eight-carbon alkyl chain terminating in a primary amine, which is supplied as a hydrochloride salt. The amine group serves as a reactive handle for conjugation to a target protein ligand, forming a bivalent PROTAC molecule.

PropertyValueReference
Synonyms VH032-C8-NH2 hydrochloride
Molecular Formula C₃₁H₄₇N₅O₄S (free base)
Molecular Weight 585.80 g/mol (free base)
CAS Number 2341796-79-8 (free base)

Physicochemical Properties

While specific experimental data for this compound hydrochloride is not extensively published, this section presents anticipated properties based on its chemical structure and data for similar small molecule amine hydrochlorides. The subsequent sections provide detailed protocols for the experimental determination of these properties.

Solubility

The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. As an amine hydrochloride salt, this compound hydrochloride is expected to exhibit higher solubility in aqueous solutions compared to its free base form. The solubility is anticipated to be dependent on the pH and the nature of the solvent.

Solvent SystemAnticipated SolubilityRationale
WaterModerately SolubleThe hydrochloride salt form generally enhances aqueous solubility.
Phosphate-Buffered Saline (PBS)Moderately SolubleExpected to be soluble in physiological buffers.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for organic molecules.
EthanolSparingly SolubleLower polarity compared to water may limit solubility.
Dissociation Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values. The primary amine in this compound hydrochloride is the key ionizable group. The pKa of this group will influence the compound's interaction with biological targets and its membrane permeability.

Ionizable GroupAnticipated pKa RangeRationale
Primary Amine (-NH₂)9.0 - 10.5Typical range for primary alkyl amines.
Stability

The chemical and physical stability of a drug candidate is paramount for its development, storage, and handling. As a hydrochloride salt, this compound hydrochloride is likely to be a crystalline solid with better stability than the free base. However, potential stability issues such as hygroscopicity and degradation under stress conditions (heat, light, humidity) must be evaluated.

ConditionAnticipated Stability
Solid State (at 2-8°C, dry, sealed)Stable
Aqueous SolutionpH-dependent
Light ExposurePotential for degradation

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound hydrochloride.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a known volume of each test solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker set at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-constructed calibration curve. Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: The solubility is calculated from the concentration of the analyte in the supernatant, taking into account the dilution factor.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sep Centrifuge to pellet solid equil->sep ana1 Withdraw supernatant sep->ana1 ana2 Dilute sample ana1->ana2 ana3 Analyze by HPLC ana2->ana3 res Calculate Solubility ana3->res

Caption: Workflow for determining equilibrium solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of the primary amine group of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Logical Flow for pKa Determination:

G start Start dissolve Dissolve compound in water start->dissolve titrate Titrate with standard base dissolve->titrate record_pH Record pH after each addition titrate->record_pH record_pH->titrate Continue titration plot_data Plot pH vs. Volume of base record_pH->plot_data Titration complete determine_pKa Determine pKa from half-equivalence point plot_data->determine_pKa end End determine_pKa->end

Caption: Logical flow for pKa determination via potentiometric titration.

Stability Testing Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound hydrochloride under various environmental conditions.

Materials:

  • This compound hydrochloride

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Appropriate containers for the compound

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Place accurately weighed samples of this compound hydrochloride in appropriate containers.

  • Storage Conditions: Store the samples under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: As per ICH Q1B guidelines

  • Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any physical changes.

    • Assay: Quantification of the active substance using a validated HPLC method.

    • Purity: Detection and quantification of any degradation products by HPLC.

  • Data Evaluation: Evaluate the data to determine the shelf-life and recommend storage conditions.

Biological Context: PROTAC Mechanism of Action

This compound serves as a critical component of a PROTAC. The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Signaling Pathway of PROTAC-mediated Protein Degradation:

G PROTAC PROTAC (this compound-Linker-Target Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex Degradation Target Protein Degradation E3Ligase E3 Ubiquitin Ligase (e.g., VHL) E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination recruits E2-Ub Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome marked protein Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound hydrochloride is a valuable chemical tool for the development of PROTACs. While specific, publicly available physicochemical data is limited, this guide provides an overview of its anticipated properties and detailed, robust protocols for their experimental determination. The provided methodologies for assessing solubility, pKa, and stability are fundamental for the successful progression of any drug discovery program involving this and similar molecules. The understanding and experimental validation of these parameters are critical for optimizing formulation, ensuring bioavailability, and developing stable and effective therapeutic agents.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two entities.[1][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of PROTAC linkers, their diverse functions, design principles, and the experimental methodologies used to characterize their impact on PROTAC activity.

The Core Function of the PROTAC Linker: Orchestrating the Ternary Complex

The primary function of the PROTAC linker is to bridge the POI and an E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This proximity is essential for the E3 ligase to efficiently transfer ubiquitin molecules from an E2 ligase to lysine residues on the POI's surface, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle, enabling it to act catalytically at substoichiometric concentrations.

The characteristics of the linker—including its length, composition, rigidity, and attachment points—profoundly influence the geometry and stability of this ternary complex. An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of degradation. Conversely, a poorly designed linker can lead to steric clashes or unfavorable orientations, resulting in negative cooperativity and reduced efficacy.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Recycle PROTAC Recycling Ternary_Complex->Recycle Releases Degradation POI Degradation Ubiquitination->Degradation Marks for Proteasome 26S Proteasome Proteasome->Degradation Mediates Recycle->PROTAC

Figure 1: The PROTAC-mediated protein degradation pathway.

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often optimized empirically for each specific POI and E3 ligase pair.

  • Flexible Linkers : These are the most common types used in early-stage PROTAC development due to their synthetic tractability.

    • Alkyl Chains : Simple hydrocarbon chains are a common starting point, offering significant conformational flexibility. They are generally hydrophobic, which can negatively impact the solubility of the PROTAC.

    • Polyethylene Glycol (PEG) Chains : PEG linkers consist of repeating ethylene glycol units and are widely used to improve the hydrophilicity and solubility of PROTACs. Approximately 55% of reported PROTACs utilize PEG linkers.

  • Rigid Linkers : These linkers incorporate cyclic structures to introduce conformational constraints. This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

    • Cycloalkanes : Structures like piperazine and piperidine can enhance water solubility and metabolic stability.

    • Aromatic Rings : Phenyl rings can provide conformational restriction.

    • Clickable Linkers : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a popular method for modular PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

  • Functional or "Smart" Linkers : Recent innovations have led to linkers with additional functionalities.

    • Photoswitchable Linkers : Often containing an azobenzene moiety, these linkers can switch between cis and trans isomers upon light exposure, allowing for spatiotemporal control over PROTAC activity.

Linker_Classification Linkers PROTAC Linkers Flexible Flexible Linkers Linkers->Flexible Rigid Rigid Linkers Linkers->Rigid Functional Functional ('Smart') Linkers Linkers->Functional Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Cycloalkane Cycloalkanes (e.g., Piperazine) Rigid->Cycloalkane Aromatic Aromatic Rings Rigid->Aromatic Clickable Clickable (e.g., Triazoles) Rigid->Clickable Photoswitchable Photoswitchable (e.g., Azobenzene) Functional->Photoswitchable Linker_Logic TooShort Linker Too Short StericHindrance Steric Hindrance TooShort->StericHindrance Optimal Optimal Linker Length ProductiveComplex Productive Ternary Complex Formation Optimal->ProductiveComplex TooLong Linker Too Long UnproductiveComplex Unproductive Complex (Poor Lysine Positioning) TooLong->UnproductiveComplex LowEfficacy Low Degradation Efficacy StericHindrance->LowEfficacy HighEfficacy High Degradation Efficacy ProductiveComplex->HighEfficacy UnproductiveComplex->LowEfficacy Experimental_Workflow Synthesis PROTAC Library Synthesis (Varying Linkers) Cellular_Assays Cellular Assays Synthesis->Cellular_Assays Biophysical_Assays Biophysical / In Vitro Assays Synthesis->Biophysical_Assays Western_Blot Western Blot (DC50 / Dmax) Cellular_Assays->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS, IC50) Cellular_Assays->Viability_Assay Ternary_Complex Ternary Complex Formation (e.g., NanoBRET, ITC) Biophysical_Assays->Ternary_Complex Binding_Assay Binary Binding Affinity (e.g., FP, ITC) Biophysical_Assays->Binding_Assay SAR_Analysis SAR Analysis & Linker Optimization Western_Blot->SAR_Analysis Viability_Assay->SAR_Analysis Ternary_Complex->SAR_Analysis Binding_Assay->SAR_Analysis

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-Ahpc-C8-NH2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C8-NH2 is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase attached to an 8-carbon alkyl linker with a terminal amine group (-NH2). This terminal amine allows for the covalent attachment of a ligand that binds to a specific target protein. The resulting PROTAC molecule can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technology offers a powerful strategy for selectively targeting and eliminating disease-causing proteins.

These application notes provide a generalized framework for utilizing this compound as a component in a PROTAC for cell culture experiments. The provided protocols are starting points and will require optimization based on the specific target protein, the attached targeting ligand, and the cell lines being used.

Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC constructed using this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The bifunctional nature of the PROTAC allows it to simultaneously bind to the target protein (via the custom ligand) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety). This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target_Protein Target Protein PROTAC PROTAC ((S,R,S)-Ahpc-C8-Target Ligand) Target_Protein->PROTAC VHL_E3_Ligase VHL E3 Ligase PROTAC->VHL_E3_Ligase E2_Ub E2-Ubiquitin VHL_E3_Ligase->E2_Ub Recruitment Ubiquitinated_Target Polyubiquitinated Target Protein Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition E2_Ub->Ubiquitinated_Target Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a PROTAC derived from this compound should be evaluated quantitatively. The following tables are examples of how to present such data. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vitro Degradation of Target Protein X

Cell LinePROTAC Concentration (nM)% Degradation of Protein X (at 24h)DC50 (nM)
HEK293115.2 ± 2.150
1045.8 ± 3.5
10085.1 ± 4.2
100092.5 ± 2.8
HeLa110.5 ± 1.875
1038.2 ± 2.9
10075.9 ± 5.1
100088.4 ± 3.7

Table 2: Cell Viability Following PROTAC Treatment

Cell LinePROTAC Concentration (nM)% Cell Viability (at 72h)GI50 (nM)
HEK293198.5 ± 1.5>1000
1095.2 ± 2.3
10090.8 ± 3.1
100085.4 ± 4.0
HeLa199.1 ± 1.2>1000
1096.8 ± 1.9
10092.3 ± 2.5
100088.1 ± 3.3

Experimental Protocols

General Handling and Preparation of this compound-based PROTAC
  • Storage: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.

  • Reconstitution: For a stock solution, dissolve the PROTAC in an appropriate solvent such as DMSO to a high concentration (e.g., 10 mM). Sonicate briefly if necessary to ensure complete dissolution.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in cell culture medium to the desired final concentrations immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is designed to assess the extent of target protein degradation following treatment with the PROTAC.

Western_Blot_Workflow Western Blotting Workflow Cell_Seeding 1. Seed cells and allow to adhere overnight PROTAC_Treatment 2. Treat cells with varying concentrations of PROTAC Cell_Seeding->PROTAC_Treatment Cell_Lysis 3. Lyse cells and collect protein extracts PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 7. Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab 8. Incubate with primary antibody against the target protein Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 10. Detect signal using chemiluminescence Secondary_Ab->Detection Analysis 11. Analyze band intensity to quantify protein levels Detection->Analysis

Figure 2: Standard workflow for Western blotting.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of concentrations of the this compound-based PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay Procedure (using MTT as an example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay determines if the PROTAC-induced cell death occurs via apoptosis.

Apoptosis_Assay_Logic Apoptosis Assay Interpretation cluster_0 Cell Populations AnnexinV_neg_PI_neg Annexin V (-) / PI (-) Viable Cells AnnexinV_pos_PI_neg Annexin V (+) / PI (-) Early Apoptotic Cells AnnexinV_pos_PI_pos Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells AnnexinV_neg_PI_pos Annexin V (-) / PI (+) Necrotic Cells Analysis Flow Cytometry Analysis Analysis->AnnexinV_neg_PI_neg Analysis->AnnexinV_pos_PI_neg Analysis->AnnexinV_pos_PI_pos Analysis->AnnexinV_neg_PI_pos

Figure 3: Logic for interpreting apoptosis assay results.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic) to determine the mechanism of cell death.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs that target specific proteins for degradation. The protocols outlined above provide a fundamental framework for characterizing the activity of such PROTACs in a cell culture setting. Researchers should optimize these protocols for their specific target, PROTAC construct, and cell model to obtain reliable and reproducible results. Careful quantitative analysis is essential for the successful development and application of these novel therapeutic agents.

Synthesizing PROTACs: A Detailed Guide Using (S,R,S)-Ahpc-C8-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the VHL E3 ligase ligand building block, (S,R,S)-Ahpc-C8-NH2. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] this compound is a readily available intermediate comprising the von Hippel-Lindau (VHL) E3 ligase ligand, a flexible 8-carbon linker, and a terminal primary amine for straightforward conjugation to a POI ligand.[3][4] This protocol details the chemical synthesis, purification, and characterization of a PROTAC via amide bond formation, a common and robust method for PROTAC assembly.

Introduction to PROTAC Technology

PROTACs represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[2] They consist of three key components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By inducing the proximity of the POI and the E3 ligase, PROTACs hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. The VHL E3 ligase is frequently utilized in PROTAC design due to its broad tissue expression and well-characterized interaction with its ligands.

The Role of this compound

This compound serves as a convenient and versatile building block for the synthesis of VHL-recruiting PROTACs. It incorporates a potent VHL ligand based on the VH032 scaffold, pre-functionalized with an 8-carbon alkyl linker terminating in a primary amine. This terminal amine provides a reactive handle for covalent linkage to a POI ligand, typically one that has been functionalized with a carboxylic acid, through a stable amide bond.

Signaling Pathway: VHL-Mediated Protein Degradation

The VHL E3 ubiquitin ligase complex is a multi-subunit assembly responsible for recognizing and targeting specific proteins for degradation. The core components of this complex include the von Hippel-Lindau protein (pVHL), Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1. In the context of a PROTAC, the (S,R,S)-Ahpc moiety of the molecule binds to pVHL, thereby recruiting the entire E3 ligase complex to the POI that is bound by the other end of the PROTAC. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

VHL_PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System PROTAC PROTAC ((S,R,S)-Ahpc-C8-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) PROTAC->VHL_complex Recruits Ternary_complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_complex POI->Ternary_complex VHL_complex->Ternary_complex Ubiquitination Poly-ubiquitination of POI Ternary_complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for PROTAC_recycled PROTAC Recycled Ubiquitination->PROTAC_recycled Degraded_POI Degraded POI (Amino Acids) Proteasome->Degraded_POI Results in PROTAC_Synthesis_Workflow Reactant1 This compound (VHL Ligand-Linker) Coupling Amide Coupling (HATU, DIPEA, DMF) Reactant1->Coupling Reactant2 POI-Ligand-COOH (Target Ligand) Reactant2->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (Preparative HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis Analysis (LC-MS, NMR) Pure_PROTAC->Analysis Final_Product Characterized PROTAC Analysis->Final_Product

References

Application Note: Western Blot Protocol for Confirmation of Protein Degradation by PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins within the cell.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the protein of interest (POI).[1] This is achieved through a heterobifunctional molecule composed of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[4] This proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Western blotting is a fundamental and widely used technique to confirm and quantify the degradation of a target protein induced by a PROTAC. This application note provides a detailed protocol for performing a Western blot to assess PROTAC efficacy, including data analysis and key considerations for robust and reproducible results.

Principle of PROTAC Action

PROTACs operate through a catalytic mechanism, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. The process begins with the PROTAC simultaneously binding to the target protein and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment (PROTAC concentrations) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Denaturation) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (Membrane) E->F G 7. Immunoblotting (Antibodies) F->G H 8. Detection & Imaging G->H I 9. Data Analysis H->I

References

Application Notes and Protocols for Cellular Permeability Assays of VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A typical PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[3] VH032-based PROTACs specifically utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase to mediate this process.

A critical challenge in the development of effective PROTACs is their unique structural characteristics, such as high molecular weight and a large polar surface area, which often hinder their ability to efficiently cross cellular membranes and engage with their intracellular targets.[4] Therefore, the accurate assessment of cellular permeability is a crucial step in the design and optimization of potent PROTAC therapeutics.[4] These application notes provide detailed protocols for the primary assays used to evaluate the cellular permeability of VH032-based PROTACs.

Mechanism of Action: VH032-Based PROTACs

VH032-based PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The PROTAC first forms a ternary complex by simultaneously binding to the target protein and the VHL E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically.

G cluster_0 cluster_1 cluster_2 cluster_3 PROTAC VH032-based PROTAC Ternary Target-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Target Target Protein Target->Ternary Binds Ubiquitination Poly-ubiquitination of Target Ternary->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Mediates Degradation->PROTAC PROTAC Recycled

Caption: Mechanism of action for a VH032-based PROTAC.

Quantitative Data on VH032-Based PROTAC Permeability

The permeability of PROTACs is highly dependent on their structure, including the linker and the ligands for the target and E3 ligase. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common cell-free method to assess passive permeability, with the effective permeability coefficient (Pe) as the primary readout.

The following table summarizes PAMPA permeability data for a series of VH032-based PROTACs, illustrating the impact of structural modifications on passive diffusion.

Compound SeriesCompound IDLinker/Structural ModificationPe (x 10⁻⁶ cm/s)
MZ Series 74-unit PEG linker0.6
85-unit PEG linker0.06
96-unit PEG linker0.006
AT Series 15Thioether connection, 4-unit PEG linker0.02
16Thioether connection, 5-unit PEG linker0.005
17Thioether connection, 6-unit PEG linker0.002
Model Compounds 4N-terminally capped VH032 with phenylacetamide8.6
6VH032 with 3-unit PEG linker to phenylacetamide0.2

Data sourced from Klein, V. G., et al. (2020). ACS Medicinal Chemistry Letters.

Experimental Protocols

Two primary assays are recommended for evaluating the permeability of VH032-based PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) for high-throughput screening of passive diffusion and the Caco-2 Permeability Assay for a more comprehensive assessment that includes active transport and efflux mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment. It is a cost-effective method for early-stage screening.

G cluster_workflow PAMPA Workflow prep 1. Prepare Solutions (Lecithin, Buffer, PROTAC) membrane 2. Coat Donor Plate (Add 5µL lipid solution) prep->membrane fill 3. Fill Plates Donor: PROTAC solution Acceptor: Buffer membrane->fill assemble 4. Assemble Sandwich (Place donor on acceptor plate) fill->assemble incubate 5. Incubate (16-20 hours at RT) assemble->incubate analyze 6. Analyze Concentrations (LC-MS/MS) incubate->analyze calculate 7. Calculate Pₑ analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Materials and Reagents:

    • PAMPA plate "sandwich" (96-well filter donor plate and 96-well acceptor plate)

    • Lecithin (e.g., 1-2% w/v in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • VH032-based PROTAC stock solution (e.g., 10 mM in DMSO)

    • Organic solvent (e.g., acetonitrile) for analysis

    • LC-MS/MS system

  • Reagent Preparation:

    • Lipid Solution: Prepare a 1% lecithin in dodecane solution. Sonicate until fully dissolved.

    • PROTAC Working Solution: Prepare the PROTAC to a final concentration of 1-10 µM in PBS with a final DMSO concentration of ≤5%.

    • Acceptor Buffer: PBS, pH 7.4.

  • Assay Procedure:

    • Membrane Coating: Using a multichannel pipette, carefully dispense 5 µL of the lecithin/dodecane solution onto the membrane of each well of the donor plate.

    • Filling the Acceptor Plate: Add 300 µL of PBS buffer to each well of the acceptor plate.

    • Filling the Donor Plate: Add 150-200 µL of the PROTAC working solution to each well of the coated donor plate.

    • Assembly and Incubation: Gently place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly in a moist chamber for 16-20 hours at room temperature.

    • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Data Analysis:

    • Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) Where:

      • [C]A is the concentration in the acceptor well.

      • [C]D is the concentration in the donor well.

      • VA is the volume of the acceptor well.

      • Area is the effective surface area of the membrane.

      • Time is the incubation time in seconds.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium. It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux. For PROTACs, which can be substrates of efflux transporters, this assay is highly recommended. Modifications such as adding Bovine Serum Albumin (BSA) to the assay buffer can improve the recovery of poorly soluble or "sticky" PROTAC molecules.

G cluster_workflow Caco-2 Permeability Workflow seed 1. Seed Caco-2 Cells on Transwell inserts culture 2. Culture for 18-22 Days (Allow monolayer formation) seed->culture teer 3. Check Monolayer Integrity (Measure TEER) culture->teer transport 4. Perform Transport Study (A→B and B→A directions) teer->transport incubate 5. Incubate (e.g., 2 hours at 37°C) transport->incubate analyze 6. Analyze Concentrations (LC-MS/MS) incubate->analyze calculate 7. Calculate Pₐₚₚ and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Protocol:

  • Materials and Reagents:

    • Caco-2 cells

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

    • Transwell™ permeable supports (e.g., 24- or 96-well format)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

    • Bovine Serum Albumin (BSA), optional (0.25-0.5%)

    • TEER (Transepithelial Electrical Resistance) meter

    • VH032-based PROTAC stock solution (10 mM in DMSO)

    • LC-MS/MS system

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto the apical side of the Transwell™ inserts at an appropriate density.

    • Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Test:

    • Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values indicating confluency (values are instrument and lab-dependent but should be stable and high).

  • Transport Experiment (Bidirectional):

    • Preparation: Wash the cell monolayers with warm (37°C) transport buffer.

    • Buffer Optimization for PROTACs: Prepare transport buffer with 0.25% BSA to improve compound recovery.

    • PROTAC Dosing Solution: Prepare the PROTAC dosing solution in the transport buffer (with BSA) at the desired final concentration (e.g., 10 µM).

    • Apical to Basolateral (A→B) Transport:

      • Add the PROTAC dosing solution to the apical (donor) compartment.

      • Add fresh transport buffer (with BSA) to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport:

      • Add the PROTAC dosing solution to the basolateral (donor) compartment.

      • Add fresh transport buffer (with BSA) to the apical (receiver) compartment.

    • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).

    • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments of all wells.

  • Data Analysis:

    • Analyze the concentration of the PROTAC in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A→B and B→A directions: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is a substrate of active efflux transporters.

References

Application Notes and Protocols for In Vivo Administration and Bioavailability of (S,R,S)-Ahpc-C8-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This document provides detailed application notes and protocols for the in vivo administration and assessment of bioavailability of PROTACs incorporating the (S,R,S)-Ahpc-C8-NH2 E3 ligase ligand-linker conjugate. This particular conjugate utilizes a von Hippel-Lindau (VHL) E3 ligase ligand, a frequently employed recruiter in PROTAC design. The C8 alkyl linker provides a flexible connection to the target protein ligand. Due to the limited availability of specific in vivo data for PROTACs containing the exact this compound linker, this document will leverage data from closely related VHL-based PROTACs, particularly those targeting the AKT kinase, to provide representative examples and guidance.

Signaling Pathway: PROTAC-Mediated AKT Degradation

PROTACs containing a VHL ligand and a ligand for the AKT kinase can effectively induce the degradation of AKT, a key node in cell signaling pathways that regulate growth, proliferation, and survival. The diagram below illustrates the mechanism of action.

PROTAC_AKT_Degradation PROTAC-Mediated Degradation of AKT cluster_cell Cellular Environment PROTAC This compound -Linker-AKT_Ligand Ternary_Complex Ternary Complex (PROTAC-AKT-VHL) PROTAC->Ternary_Complex AKT AKT Protein AKT->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AKT Polyubiquitinated AKT Ternary_Complex->Ub_AKT Ubiquitination Ub Ubiquitin Ub->Ub_AKT E1, E2, E3 enzymes Proteasome 26S Proteasome Ub_AKT->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PK_Workflow Pharmacokinetic Study Workflow Dosing Dose Administration (IP or Oral) Blood_Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis of Plasma Samples Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, Half-life) Sample_Analysis->Data_Analysis

Determining Efficacy of Novel PROTACs: Application Notes for DC50 and Dmax Determination of a Bromodomain-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire protein, providing a more profound and sustained therapeutic effect.

This document provides detailed application notes and protocols for determining the key efficacy parameters, DC50 and Dmax, of a hypothetical (S,R,S)-Ahpc-C8-NH2 based PROTAC targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a well-validated therapeutic target in various cancers, making it an excellent model for illustrating the evaluation of a novel PROTAC. The this compound component is a common linker and E3 ligase ligand conjugate that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3]

The two primary metrics for assessing PROTAC performance are:

  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]

  • Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies greater efficacy.[4]

Accurate determination of these parameters is crucial for the preclinical evaluation and optimization of PROTAC drug candidates.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and concise tabular format to facilitate comparison between different experimental runs or against reference compounds.

PROTAC Compound Target Protein Cell Line Treatment Time (hours) DC50 (nM) Dmax (%)
This compound-BRD4-ligandBRD4HeLa2415.292.5
Reference PROTAC (e.g., dBET6)BRD4HeLa248.995.1

Signaling Pathway and Experimental Workflow

PROTAC Mechanism of Action

The this compound based PROTAC is a hetero-bifunctional molecule. One end binds to the target protein (BRD4), and the other end, via the (S,R,S)-Ahpc moiety, recruits the VHL E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC This compound PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of the this compound based BRD4 PROTAC.

Experimental Workflow for DC50 and Dmax Determination

The general workflow for determining the DC50 and Dmax values involves treating cultured cells with a range of PROTAC concentrations, followed by cell lysis and quantification of the remaining target protein.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells in Multi-well Plates PROTAC_Treatment Treat with Serial Dilutions of PROTAC Cell_Seeding->PROTAC_Treatment Incubation Incubate for a Defined Period (e.g., 24h) PROTAC_Treatment->Incubation Cell_Lysis Lyse Cells and Collect Supernatant Incubation->Cell_Lysis Protein_Quantification Quantify Total Protein (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Densitometry Densitometry of Protein Bands Western_Blot->Densitometry Normalization Normalize Target Protein to Loading Control Densitometry->Normalization Dose_Response_Curve Plot Dose-Response Curve Normalization->Dose_Response_Curve DC50_Dmax_Calculation Calculate DC50 and Dmax Dose_Response_Curve->DC50_Dmax_Calculation

Caption: General experimental workflow for determining DC50 and Dmax values.

Experimental Protocols

Protocol 1: DC50 and Dmax Determination by Western Blotting

This is a standard and widely used method for quantifying protein levels.

Materials:

  • HeLa cells (or other suitable cell line expressing BRD4)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound-BRD4-ligand PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle-only control (DMSO). Replace the medium in each well with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.

    • Calculate the percentage of BRD4 remaining relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of remaining BRD4 against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.

Protocol 2: DC50 and Dmax Determination by In-Cell ELISA

This method offers a higher throughput alternative to Western blotting.

Materials:

  • HeLa cells

  • 96-well clear-bottom black plates

  • PROTAC stock solution (in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary anti-BRD4 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in a 96-well plate and treat with serial dilutions of the PROTAC as described in Protocol 1.

  • Cell Fixation and Permeabilization:

    • After incubation, carefully remove the medium and wash the cells with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Immunodetection:

    • Wash the cells and block with blocking buffer for 1 hour.

    • Incubate with primary anti-BRD4 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the wells thoroughly.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Add stop solution to quench the reaction.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no primary antibody).

    • Normalize the signal to a cell viability assay performed in parallel (e.g., CellTiter-Glo®) to account for any cytotoxic effects of the PROTAC.

    • Calculate the percentage of remaining BRD4 relative to the vehicle control.

    • Plot the data and determine the DC50 and Dmax values as described for the Western blot protocol.

Conclusion

The protocols outlined in these application notes provide a robust framework for the accurate and reproducible determination of DC50 and Dmax values for novel PROTACs. A thorough characterization of these key efficacy parameters is essential for the successful discovery and development of potent and selective PROTAC-based therapeutics. The choice of methodology will depend on the specific experimental needs, with Western blotting providing detailed qualitative and quantitative data and In-Cell ELISA offering a higher-throughput option for screening larger numbers of compounds.

References

Application Note: Real-Time Kinetic Analysis of (S,R,S)-Ahpc-C8-NH2 Binding Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,R,S)-Ahpc-C8-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.[1][2][3] Understanding the binding kinetics of such molecules to their target proteins is crucial for the development of targeted protein degraders like PROTACs. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for quantifying the real-time interactions between molecules, providing essential data on association rates, dissociation rates, and binding affinity.[4][5] This application note provides a detailed protocol for analyzing the binding kinetics of this compound to its putative target protein using SPR.

Principle of SPR Technology

Surface Plasmon Resonance is an optical phenomenon that detects changes in the refractive index at the surface of a sensor chip. In a typical SPR experiment, one molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed across the surface. The binding event causes a change in the local refractive index, which is detected in real-time and plotted as a sensorgram. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Principle Ligand Ligand (Immobilized Protein) Binding Binding Event Analyte Analyte (this compound) Analyte->Binding Association (ka) Binding->Analyte Dissociation (kd) SPR_Signal Change in Refractive Index (SPR Signal) Binding->SPR_Signal Signal Generation Amine_Coupling_Workflow Start Start Equilibrate Equilibrate Sensor Chip (Running Buffer) Start->Equilibrate Activate Activate Surface (NHS/EDC Injection) Equilibrate->Activate Immobilize Immobilize Ligand (Target Protein Injection) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine Injection) Immobilize->Deactivate Stabilize Stabilize Baseline (Running Buffer) Deactivate->Stabilize End End Stabilize->End

References

Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) in the Study of PROTAC Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ternary Complex Stability in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This dual binding induces the formation of a key ternary complex (POI-PROTAC-E3 ligase), which brings the E3 ligase into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]

The stability and kinetics of this ternary complex are paramount to the effectiveness of a PROTAC. Highly stable and long-lived ternary complexes are more likely to lead to efficient ubiquitination and degradation of the target protein. Therefore, the precise characterization of the thermodynamic properties governing the formation of this complex is essential for the rational design and optimization of potent PROTAC degraders.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions. This label-free method allows for the determination of key thermodynamic parameters in a single experiment, including the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of an interaction. Consequently, ITC has become an indispensable tool for elucidating the driving forces behind PROTAC-mediated ternary complex formation and for quantifying the cooperativity of these interactions.

Principle of Isothermal Titration Calorimetry (ITC)

ITC operates by measuring the heat released or absorbed during the titration of one binding partner (the "ligand," typically in the syringe) into a solution containing the other binding partner (the "macromolecule," in the sample cell). As the ligand is injected, it binds to the macromolecule, resulting in a heat change that is detected by the instrument. The magnitude of this heat change is proportional to the amount of binding that occurs. As the macromolecule becomes saturated with the ligand, the heat signal diminishes until only the heat of dilution is observed.

By analyzing the resulting titration curve, a complete thermodynamic profile of the interaction can be obtained. The binding affinity (K D ), or its reciprocal, the association constant (K A ), indicates the strength of the interaction. The enthalpy change (ΔH) reflects the changes in bonding energies upon complex formation, while the entropy change (ΔS) represents the change in the randomness or disorder of the system. Together, these parameters provide a comprehensive understanding of the forces driving the binding event.

Application of ITC in PROTAC Research

In the context of PROTACs, ITC is instrumental in:

  • Characterizing Binary Interactions: Determining the binding affinities of the PROTAC for both the target protein and the E3 ligase independently.

  • Quantifying Ternary Complex Formation: Measuring the binding affinity of one protein to the pre-formed binary complex of the PROTAC and the other protein.

  • Determining Cooperativity: Calculating the cooperativity factor (α), which indicates whether the binding of the first protein enhances (positive cooperativity, α > 1) or hinders (negative cooperativity, α < 1) the binding of the second protein. Positive cooperativity is often a desirable feature in PROTACs as it leads to the formation of a more stable ternary complex.

  • Guiding PROTAC Optimization: The thermodynamic data generated by ITC provides valuable structure-activity relationship (SAR) insights that can guide the optimization of the PROTAC linker and ligands to enhance ternary complex stability and, consequently, degradation efficiency.

Experimental Workflow & Protocols

A typical ITC workflow for characterizing PROTAC ternary complex formation involves a series of experiments to dissect the individual binary and the overall ternary interactions.

PROTAC ITC Experimental Workflow cluster_prep Sample Preparation cluster_itc ITC Experiments cluster_analysis Data Analysis cluster_optimization PROTAC Optimization Protein_Purification Protein Purification (Target & E3 Ligase) Buffer_Prep Buffer Preparation & Dialysis Protein_Purification->Buffer_Prep PROTAC_Synthesis PROTAC Synthesis & Characterization PROTAC_Synthesis->Buffer_Prep Binary1 Binary Titration 1: PROTAC into Target Protein Buffer_Prep->Binary1 Binary2 Binary Titration 2: PROTAC into E3 Ligase Buffer_Prep->Binary2 Ternary Ternary Titration: Target Protein into PROTAC-E3 Ligase Complex Buffer_Prep->Ternary Data_Processing Data Processing & Curve Fitting Binary1->Data_Processing Binary2->Data_Processing Ternary->Data_Processing Thermodynamics Determine Thermodynamic Parameters (KD, ΔH, ΔS) Data_Processing->Thermodynamics Cooperativity Calculate Cooperativity (α) Thermodynamics->Cooperativity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cooperativity->SAR_Analysis PROTAC_Redesign PROTAC Redesign SAR_Analysis->PROTAC_Redesign

Caption: A generalized workflow for PROTAC analysis using ITC.

Detailed Experimental Protocols

1. Sample Preparation

  • Protein Expression and Purification: Express and purify the target protein and the E3 ligase (or its substrate-binding domain, e.g., VHL or CRBN) to >95% purity.

  • Buffer Preparation: Prepare a sufficient quantity of a suitable buffer (e.g., 50 mM HEPES or Phosphate, 150 mM NaCl, pH 7.4). The buffer should be identical for all proteins and the PROTAC to minimize heats of dilution. It is recommended to use degassed buffers. If DMSO is used to dissolve the PROTAC, ensure the final concentration is identical in both the syringe and the cell solutions.

  • Dialysis: Dialyze both protein solutions against the same batch of buffer overnight at 4°C to ensure precise buffer matching.

  • Concentration Determination: Accurately determine the concentrations of the proteins and the PROTAC stock solution. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.

  • Sample Degassing: Just before the ITC experiment, degas all solutions (proteins and PROTAC) to prevent bubble formation in the ITC cell.

2. ITC Experiment Setup

  • Instrument: A high-sensitivity isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC, Malvern Panalytical) is recommended.

  • Temperature: Set the experimental temperature (e.g., 25°C). This should be kept consistent across all experiments.

  • Stirring Speed: Use a constant stirring speed (e.g., 750 rpm) to ensure proper mixing without causing protein denaturation.

3. ITC Titration Protocols

Protocol 1: Binary Titration of PROTAC into Target Protein (POI)

  • Cell: Load the sample cell with the target protein solution (typically 10-20 µM).

  • Syringe: Load the injection syringe with the PROTAC solution (typically 100-200 µM, 10-20 times the concentration of the protein in the cell).

  • Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.

  • Control: Perform a control titration by injecting the PROTAC solution into the buffer to measure the heat of dilution. This will be subtracted from the experimental data.

Protocol 2: Binary Titration of PROTAC into E3 Ligase

  • Cell: Load the sample cell with the E3 ligase solution (typically 10-20 µM).

  • Syringe: Load the injection syringe with the PROTAC solution (typically 100-200 µM).

  • Titration and Control: Follow the same titration and control procedure as in Protocol 1.

Protocol 3: Ternary Titration to Determine Cooperativity

There are two common approaches for the ternary titration:

  • Approach A: Titrating Target Protein into pre-formed PROTAC-E3 Ligase complex

    • Cell: Prepare a solution of the E3 ligase (e.g., 10-20 µM) and the PROTAC. The concentration of the PROTAC should be sufficient to saturate the E3 ligase (typically 1.5-2 fold molar excess).

    • Syringe: Load the injection syringe with the target protein solution (typically 100-200 µM).

    • Titration and Control: Perform the titration as described above. A control titration of the target protein into a solution of PROTAC in buffer should be performed to account for any binary interaction and dilution heats.

  • Approach B: Titrating PROTAC into a mixture of Target Protein and E3 Ligase

    • Cell: Prepare a solution containing both the target protein and the E3 ligase (e.g., 10-20 µM each).

    • Syringe: Load the injection syringe with the PROTAC solution (typically 100-200 µM).

    • Titration and Control: Perform the titration as described above. The data analysis for this approach is more complex as it involves fitting to a competitive binding model.

Data Presentation and Analysis

The data from the ITC experiments should be processed using the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software). The raw data (heat flow versus time) is integrated to obtain the heat change per injection, which is then plotted against the molar ratio of the titrant to the titrand. This binding isotherm is then fitted to an appropriate binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Table 1: Summary of Thermodynamic Parameters for PROTAC-X Interactions

ExperimentBinding Affinity (K D ) (nM)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)Stoichiometry (n)
Binary: PROTAC-X into Target Protein50-8.5-1.21.02
Binary: PROTAC-X into E3 Ligase (VHL)120-7.2-2.50.98
Ternary: Target Protein into PROTAC-X:VHL Complex15-10.1-0.81.05

Calculation of Cooperativity (α)

The cooperativity factor (α) is a measure of how the binding of one component affects the binding of the other. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity.

α = K D (binary) / K D (ternary)

Using the data from Table 1 for the target protein binding:

α = K D (PROTAC-X to Target Protein) / K D (Target Protein to PROTAC-X:VHL Complex) α = 50 nM / 15 nM = 3.33

In this example, α > 1, indicating positive cooperativity. The pre-formation of the PROTAC-E3 ligase complex enhances the binding of the target protein by a factor of 3.33.

Visualizing PROTAC Mechanisms and Thermodynamic Cycles

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling PROTAC & E3 Recycling Degradation->Recycling Recycling->PROTAC Recycling->E3

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Thermodynamic_Cycle cluster_1 Thermodynamic Cycle of Ternary Complex Formation Free POI + PROTAC + E3 Binary1 POI:PROTAC + E3 Free->Binary1 KD1 Binary2 POI + PROTAC:E3 Free->Binary2 KD2 Ternary POI:PROTAC:E3 Binary1->Ternary KD,ternary1 Binary2->Ternary KD,ternary2

Caption: Thermodynamic cycle illustrating binary and ternary binding equilibria.

Conclusion

Isothermal Titration Calorimetry is an invaluable tool for the detailed thermodynamic characterization of PROTAC-induced ternary complexes. The data generated from ITC experiments provide a deep understanding of the binding affinities, driving forces, and cooperativity that govern complex formation. This knowledge is crucial for the rational design and optimization of next-generation PROTACs with enhanced efficacy and selectivity, ultimately accelerating the development of novel therapeutics for a wide range of diseases.

References

Troubleshooting & Optimization

troubleshooting poor solubility of (S,R,S)-Ahpc-C8-NH2 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of (S,R,S)-Ahpc-C8-NH2 in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Poor Solubility in DMSO

Question: I am having difficulty dissolving this compound in DMSO. What are the common causes and how can I resolve this issue?

Answer:

Poor solubility of this compound, a lipophilic PROTAC molecule, can arise from several factors. The most common issue is the quality of the DMSO used, followed by the dissolution technique. Here is a step-by-step guide to troubleshoot and achieve a clear solution.

First, it is crucial to assess the quality of your DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2][3]. This absorbed water can significantly decrease the solubility of lipophilic compounds[1]. For compounds like (S,R,S)-AHPC-C1-NH2 hydrochloride, a structurally similar molecule, it is explicitly recommended to use newly opened DMSO as moisture can significantly impact solubility[4].

If you suspect your DMSO has absorbed water, it is best to use a fresh, unopened bottle of anhydrous, high-purity DMSO.

Second, optimizing the dissolution protocol can greatly enhance solubility. Gentle heating and sonication are often effective. A detailed experimental protocol is provided below. It is important to note that PROTACs, due to their large size and complex structures, can have slower dissolution kinetics.

If, after following the recommended protocol with fresh DMSO, the compound still does not dissolve, consider the possibility of creating a supersaturated solution that may have precipitated. This can sometimes occur after freeze-thaw cycles. In such cases, attempting to redissolve the compound using the protocol below is recommended.

For applications requiring dilution into aqueous media, where precipitation upon dilution is a concern, the use of co-solvents may be necessary.

Below is a troubleshooting workflow to guide you through resolving solubility issues.

G cluster_0 Troubleshooting Workflow start Start: Poor Solubility Observed check_dmso 1. Check DMSO Quality Is it fresh, anhydrous DMSO? start->check_dmso use_new_dmso Use a new, unopened bottle of anhydrous DMSO. check_dmso->use_new_dmso  No   protocol 2. Follow Recommended Dissolution Protocol (Sonication, gentle heating) check_dmso->protocol  Yes   use_new_dmso->protocol not_dissolved Still Not Dissolved protocol->not_dissolved dissolved Solubility Issue Resolved not_dissolved->dissolved  Yes   contact_support Contact Technical Support for further assistance. not_dissolved->contact_support  No  

Caption: A flowchart for troubleshooting poor solubility of this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: There are slightly different solubility values reported, which may depend on whether the compound is in its free base or salt form. For the free base, a solubility of ≥ 100 mg/mL (170.71 mM) in fresh, hygroscopic DMSO has been noted. For the hydrochloride salt, a solubility of 10 mM in DMSO has also been reported. The "≥" symbol suggests that the actual solubility may be even higher under optimal conditions.

Compound FormReported Solubility in DMSOMolar Concentration
This compound (Free Base)≥ 100 mg/mL170.71 mM
This compound (HCl salt)10 mM10 mM

Q2: Why is my this compound precipitating out of solution after being stored, especially after freeze-thaw cycles?

A2: Precipitation after storage, particularly after freeze-thaw cycles, can be due to the formation of a supersaturated solution that is kinetically stable but thermodynamically unstable. Over time or with changes in temperature, the compound can crystallize out of solution into a more stable, less soluble form. To avoid this, it is recommended to prepare fresh solutions when possible or to minimize freeze-thaw cycles by aliquoting the stock solution. If precipitation is observed, you can try to redissolve the compound using the protocol outlined below.

Q3: Can I use heat to dissolve this compound in DMSO?

A3: Yes, gentle heating can be used to aid dissolution. It is recommended to warm the solution in a water bath at 37-40°C. Avoid excessive heat, as it could potentially degrade the compound.

Q4: The compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A4: This is a common issue with lipophilic compounds. When the DMSO stock is diluted into an aqueous buffer or medium, the compound's local environment becomes much more polar, causing it to precipitate. To mitigate this, you can try a stepwise dilution. Alternatively, using co-solvents in your final dilution can help maintain solubility. Common co-solvents include PEG400, Tween 80, or cyclodextrins.

Q5: Are there any alternative solvents to DMSO for this compound?

A5: While DMSO is the most common and recommended solvent, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) may also be viable options for initial stock solutions. However, their compatibility with your specific experimental setup, especially for cell-based assays, must be considered.

Experimental Protocol for Solubilization in DMSO

This protocol provides a standardized method for dissolving this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (from a fresh, unopened bottle)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath set to 37-40°C (optional)

Procedure:

  • Preparation: In a sterile vial, weigh the desired amount of this compound.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication: Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes. Check for dissolution.

  • Gentle Heating (Optional): If the compound is not fully dissolved, place the vial in a water bath at 37-40°C for 10-15 minutes.

  • Final Mixing: Vortex the vial again for 1 minute.

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

G cluster_1 Factors Affecting Solubility DMSO DMSO Quality (Hygroscopicity) Solubility Observed Solubility DMSO->Solubility Compound This compound (Lipophilic PROTAC) Compound->Solubility Technique Dissolution Technique (Sonication, Heat) Technique->Solubility Storage Storage Conditions (Freeze-Thaw Cycles) Storage->Solubility

Caption: Key factors influencing the solubility of this compound in DMSO.

References

Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hook effect commonly encountered in PROTAC (Proteolysis Targeting Chimera) experiments.

Understanding the Hook Effect

What is the PROTAC hook effect?

The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of the typical sigmoidal curve.[1]

What causes the hook effect?

The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.

Troubleshooting Guide

If you observe a bell-shaped dose-response curve in your PROTAC experiments, here are some troubleshooting steps to confirm and overcome the hook effect:

Problem Likely Cause Troubleshooting Steps & Solutions
Decreased target protein degradation at high PROTAC concentrations (Bell-shaped curve). Hook Effect: Formation of unproductive binary complexes.1. Confirm by Expanding Concentration Range: Test a wider and more granular range of PROTAC concentrations (e.g., 1 pM to 100 µM) to fully characterize the bell-shaped curve. 2. Determine Optimal Concentration (DC50 & Dmax): Identify the concentration that achieves maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50). Use concentrations at or below the Dmax for future experiments. 3. Verify Ternary Complex Formation: Use biophysical or cellular assays to directly measure the formation of the ternary complex at various PROTAC concentrations.
No target degradation observed at any tested concentration. 1. Suboptimal Concentration Range: The tested concentrations might be entirely within the hook effect region (too high) or too low to induce degradation. 2. Low E3 Ligase Expression: The cell line may not express sufficient levels of the recruited E3 ligase. 3. Suboptimal Incubation Time: Degradation kinetics can vary between PROTACs and cell lines.1. Perform a Broad Dose-Response Experiment: Test a very wide range of concentrations (e.g., 0.01 nM to 50 µM) to identify the optimal degradation window. 2. Confirm E3 Ligase Expression: Verify the expression of the relevant E3 ligase in your cell line using Western Blot or qPCR. 3. Optimize Incubation Time: Conduct a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation period.
High variability in degradation at high concentrations. Complex Equilibria: Fluctuations in the equilibrium between binary and ternary complexes.1. Increase Replicates: Ensure a sufficient number of biological and technical replicates to confirm the trend. 2. Assess Ternary Complex Stability: Employ biophysical assays to study the stability and kinetics of the ternary complex.

Frequently Asked Questions (FAQs)

Q1: What are DC50 and Dmax, and why are they important?

A1:

  • DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC. These parameters are crucial for evaluating and comparing the efficacy of different PROTAC molecules.

Q2: How can I confirm that the observed protein loss is due to proteasomal degradation?

A2: To confirm that your PROTAC is inducing proteasome-mediated degradation, you can co-treat your cells with a proteasome inhibitor, such as MG132. Pre-treatment with a proteasome inhibitor should rescue the degradation of the target protein, leading to a restoration of its levels compared to cells treated with the PROTAC alone.

Q3: Can the hook effect be influenced by the choice of E3 ligase or cell line?

A3: Yes, the hook effect can be influenced by several factors, including the specific E3 ligase being recruited and the cellular context. The expression levels of the target protein and the E3 ligase in a particular cell line can impact the equilibrium between binary and ternary complex formation. Therefore, it is important to characterize the hook effect in the specific experimental system you are using.

Q4: Are there computational approaches to predict the hook effect?

A4: While still an emerging area, mathematical modeling and computational approaches are being developed to describe ternary complex formation and predict the hook effect. These models can help in understanding the underlying kinetics and in the rational design of PROTACs with a reduced hook effect.

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cells expressing the target protein and relevant E3 ligase

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe the potential hook effect. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane and probe with primary antibodies for the target protein and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Express the normalized protein levels as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration to determine DC50 and Dmax.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is for the cellular detection of the ternary complex.

Materials:

  • Cells treated with PROTAC or vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing Co-IP lysis buffer

  • Antibody against the target protein (or an epitope tag)

  • Protein A/G beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. Co-treat with a proteasome inhibitor to prevent degradation of the target protein and stabilize the ternary complex.

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein.

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm the presence of the ternary complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Productive Ternary Complex Formation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Ternary Complex Target-PROTAC-E3 Ligase PROTAC->Ternary Complex Formation E3 Ligase E3 Ligase E3 Ligase->PROTAC Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Results in

Caption: The productive pathway of PROTAC-mediated protein degradation.

Hook_Effect_Mechanism cluster_1 High PROTAC Concentration High PROTAC High PROTAC Binary Complex 1 Target-PROTAC High PROTAC->Binary Complex 1 Forms Binary Complex 2 E3 Ligase-PROTAC High PROTAC->Binary Complex 2 Forms Ternary Complex Formation Reduced Ternary Complex Formation Binary Complex 1->Ternary Complex Formation Inhibits Binary Complex 2->Ternary Complex Formation Inhibits Decreased Degradation Decreased Degradation Ternary Complex Formation->Decreased Degradation Leads to

Caption: The mechanism of the hook effect at high PROTAC concentrations.

Troubleshooting_Workflow start Observe Bell-Shaped Dose-Response Curve q1 Confirm Hook Effect? start->q1 action1 Expand Concentration Range q1->action1 Yes end Optimized Experiment q1->end No q2 Determine Optimal Concentration? action1->q2 action2 Calculate DC50 and Dmax q2->action2 Yes q2->end No q3 Verify Mechanism? action2->q3 action3 Perform Co-IP or Biophysical Assays q3->action3 Yes q3->end No action3->end

References

Technical Support Center: Enhancing Cellular Uptake of (S,R,S)-Ahpc-C8-NH2 Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PROTACs containing the (S,R,S)-Ahpc-C8-NH2 VHL E3 ligase ligand-linker conjugate. The following information is designed to address common challenges related to cellular uptake and permeability encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to an 8-carbon alkyl (C8) linker with a terminal amine group (-NH2). This terminal amine allows for conjugation to a ligand for a protein of interest (POI), forming a complete PROTAC molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 585.80 g/mol [1]
Molecular Formula C₃₁H₄₇N₅O₄S[1]
Description A key component in PROTAC molecules designed to recruit VHL E3 ligase for targeted protein degradation. Its structure is intended to offer a balance of binding efficiency and cellular permeability.[1]

Q2: Why is the cellular uptake of PROTACs, particularly those with components like this compound, often challenging?

PROTACs are inherently large molecules that often fall outside the typical "rule of five" guidelines for oral bioavailability, presenting challenges for efficient cell membrane penetration.[2] Key factors contributing to poor cellular uptake include:

  • High Molecular Weight: The combined size of the POI ligand, linker, and E3 ligase ligand often results in a large molecule that does not easily diffuse across the cell membrane.

  • Large Polar Surface Area (PSA): The presence of multiple hydrogen bond donors and acceptors in the PROTAC structure can lead to a high PSA, which hinders passive diffusion across the lipid bilayer of the cell membrane.[3]

  • Hydrophobicity of the Linker: While a hydrophobic linker like the C8 alkyl chain in this compound can aid in membrane association, excessive hydrophobicity can lead to poor aqueous solubility and aggregation, which also limits cellular uptake. Studies have shown that linkers with a balance of hydrophilicity and hydrophobicity, such as PEG linkers, can sometimes offer better permeability than purely aliphatic chains.

Q3: How does the C8 alkyl linker in this compound influence cellular permeability?

The eight-carbon alkyl linker is a flexible and hydrophobic component. This hydrophobicity can promote interaction with the lipid cell membrane. However, studies comparing different linker compositions in VHL-recruiting PROTACs have shown that purely aliphatic linkers do not always guarantee high permeability. In some cases, more rigid or PEG-based linkers can lead to conformations that shield polar surface area, thereby improving cell penetration. The flexibility of the C8 linker can also be a factor, as it may not sufficiently constrain the PROTAC into a conformation favorable for passive diffusion.

Troubleshooting Guide

Problem 1: Low or inconsistent degradation of the target protein, suggesting poor cellular uptake.

This is a common issue when working with large molecules like PROTACs. The following steps can help you troubleshoot and optimize your experiments.

Table 2: Troubleshooting Low PROTAC Efficacy Due to Suspected Poor Cellular Uptake

Possible Cause Troubleshooting Step Rationale
Poor Passive Permeability 1. Perform a Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay to directly measure the permeability of your PROTAC. 2. Modify the Linker: If permeability is low, consider synthesizing analogs with different linkers (e.g., shorter/longer alkyl chains, PEG linkers, or more rigid linkers) to find a more optimal balance of physicochemical properties.Direct measurement of permeability will confirm if cellular uptake is the primary issue. Linker modification is a key strategy to improve the "drug-like" properties of a PROTAC.
Active Efflux by Transporters 1. Conduct a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux. 2. Use Efflux Pump Inhibitors: Co-incubate your PROTAC with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if target degradation is rescued.Many cells express efflux pumps that can actively remove your PROTAC from the cytoplasm, reducing its effective intracellular concentration.
Low Intracellular Target Engagement Perform a NanoBRET™ Target Engagement Assay: This assay can be performed in both intact and permeabilized cells. Comparing the results can provide an "availability index" to assess how much of the PROTAC is reaching its intracellular target.This assay directly measures the interaction of your PROTAC with its target inside the cell, providing a more direct measure of cellular availability than permeability assays alone.
"Hook Effect" Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range. A bell-shaped curve, where degradation decreases at higher concentrations, is indicative of the hook effect.At very high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex, leading to reduced degradation.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to assess the passive permeability of a compound.

  • Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The PROTAC is added to the donor wells, and its diffusion into the acceptor wells is measured over time.

  • Materials:

    • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm)

    • 96-well acceptor plate

    • Lipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • PROTAC stock solution in DMSO

    • LC-MS/MS for quantification

  • Procedure:

    • Coat each well of the filter plate with 5 µL of the lipid solution and allow it to impregnate the filter for at least 30 minutes.

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filters touches the buffer in the acceptor wells.

    • Prepare the PROTAC solution in PBS from the DMSO stock (final DMSO concentration should be <1%). Add 150 µL of the PROTAC solution to the donor wells.

    • Incubate the plate assembly at room temperature with gentle shaking for 4-16 hours.

    • After incubation, carefully remove the filter plate.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where: V_D = volume of donor well, V_A = volume of acceptor well, A = filter area, t = incubation time, C_A(t) = concentration in acceptor well at time t, C_D(0) = initial concentration in donor well.

Table 3: Representative PAMPA Permeability Data for VHL-Recruiting PROTACs with Different Linkers

PROTAC (Linker Type)Papp (10⁻⁶ cm/s)Permeability ClassReference
PROTAC with Aliphatic Linker 0.003Low
PROTAC with Ethylene Glycol Linker 2.1High
PROTAC with Rigid Phenyl-based Linker 0.4Medium

Note: This data is from a study on ERK5-targeting VHL PROTACs and is provided for comparative purposes to illustrate the impact of linker composition. Actual values for a specific this compound containing PROTAC will vary depending on the POI ligand.

2. Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane to form a polarized monolayer that mimics the intestinal epithelium. The transport of the PROTAC across this monolayer is measured.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 18-21 days to allow for differentiation and formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-B) transport, add the PROTAC solution to the apical chamber and fresh media to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the PROTAC solution to the basolateral chamber and fresh media to the apical chamber.

    • Incubate at 37°C, 5% CO₂.

    • At various time points, take samples from the receiver chamber and analyze the PROTAC concentration by LC-MS/MS.

    • Calculate the Papp value for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the extent of active efflux.

3. NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of the PROTAC to its target protein, providing a direct assessment of intracellular availability.

  • Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the same target is added to the cells. When the PROTAC enters the cell and binds to the target, it displaces the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Procedure:

    • Transfect cells with a vector expressing the NanoLuc®-POI fusion protein.

    • Plate the cells in a 96-well plate.

    • Add the NanoBRET™ tracer and the PROTAC at various concentrations.

    • Add the NanoBRET™ substrate.

    • Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

    • Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value for target engagement.

    • By comparing the IC50 values in intact versus permeabilized cells, an "availability index" can be calculated to quantify cellular uptake.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound-POI Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation Extracellular_PROTAC Extracellular PROTAC Extracellular_PROTAC->PROTAC Cellular Uptake (Permeation)

Caption: Mechanism of action for a PROTAC containing this compound.

Troubleshooting_Workflow Start Low/No Target Degradation Check_Uptake Is cellular uptake a potential issue? Start->Check_Uptake Permeability_Assay Perform Permeability Assay (PAMPA or Caco-2) Check_Uptake->Permeability_Assay Yes Other_Issues Investigate other issues: - Ternary complex formation - Hook effect - E3 ligase expression Check_Uptake->Other_Issues No Low_Permeability Permeability is Low Permeability_Assay->Low_Permeability Good_Permeability Permeability is Adequate Permeability_Assay->Good_Permeability NanoBRET_Assay Perform NanoBRET™ Target Engagement Assay NanoBRET_Assay->Other_Issues Modify_Linker Modify Linker/ Physicochemical Properties Low_Permeability->Modify_Linker Good_Permeability->NanoBRET_Assay Check_Efflux Investigate Active Efflux (Bidirectional Caco-2) Good_Permeability->Check_Efflux Check_Efflux->Other_Issues PAMPA_Workflow Start Start PAMPA Assay Coat_Plate Coat filter plate with lipid solution Start->Coat_Plate Add_Buffer Add buffer to acceptor plate Coat_Plate->Add_Buffer Assemble Assemble filter and acceptor plates Add_Buffer->Assemble Add_PROTAC Add PROTAC solution to donor plate Assemble->Add_PROTAC Incubate Incubate at room temperature Add_PROTAC->Incubate Analyze Analyze concentrations in donor and acceptor wells via LC-MS/MS Incubate->Analyze Calculate Calculate Papp value Analyze->Calculate

References

stability issues with (S,R,S)-Ahpc-C8-NH2 in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability issues with (S,R,S)-Ahpc-C8-NH2 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-Ahpc moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to an 8-carbon alkyl linker with a terminal amine group (-NH2). Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). The terminal amine allows for conjugation to a ligand that targets a specific protein of interest, creating a bifunctional molecule that induces the degradation of that protein. It is often used in the creation of PROTACs targeting the AKT kinase.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. Below are the general recommendations from suppliers. Always refer to the product-specific datasheet for the most accurate information.

FormStorage TemperatureRecommended DurationNotes
Solid (Powder)-20°CUp to 3 yearsStore in a dry, sealed container.
In Solvent (Stock)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for dissolution.
In Solvent (Stock)-20°CUp to 1 monthFor shorter-term storage.

Q3: I am observing low or no degradation of my target protein. What are the potential causes related to this compound?

A3: Low or no target degradation when using a PROTAC constructed with this compound can stem from several factors:

  • Compound Instability: The PROTAC molecule may be degrading in your experimental system. Amide bonds within the PROTAC structure can be susceptible to hydrolysis, and the linker itself can be a site of metabolic cleavage.[1][2]

  • Poor Cell Permeability: The overall physicochemical properties of the final PROTAC molecule might prevent it from efficiently crossing the cell membrane to reach its intracellular target.

  • Inefficient Ternary Complex Formation: The geometry and flexibility of the C8 linker may not be optimal for inducing a stable and productive ternary complex between your target protein and the VHL E3 ligase.

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes (Target-PROTAC or VHL-PROTAC) that do not lead to degradation, reducing the efficiency of the process.

  • Issues with Target Engagement: It is crucial to confirm that your PROTAC is binding to both the target protein and the VHL E3 ligase within the cellular context.

Q4: How can I assess the stability of my this compound-based PROTAC in my assay conditions?

A4: To assess the stability, you can perform a time-course experiment where you incubate your PROTAC in the assay medium (e.g., cell culture medium with serum) for different durations (e.g., 0, 2, 6, 12, 24 hours) at 37°C. The remaining intact PROTAC can then be quantified by LC-MS/MS. This will help you determine the half-life of your compound under experimental conditions.

Q5: Are there known degradation pathways for VHL-recruiting PROTACs?

A5: Yes, studies on the metabolism of VHL-recruiting PROTACs have identified cleavage of the VHL ligand moiety as a potential degradation pathway.[1] This cleavage can be mediated by enzymes such as prolyl endopeptidases.[1] Additionally, amide bond hydrolysis is a common degradation route for many small molecules under physiological conditions.[3]

Troubleshooting Guides

Problem 1: Inconsistent or irreproducible results between experiments.
  • Possible Cause: Degradation of this compound stock solution.

    • Troubleshooting Step: Prepare fresh stock solutions in anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage.

  • Possible Cause: Instability in aqueous buffers or cell culture media.

    • Troubleshooting Step: Minimize the time the compound spends in aqueous solutions before being added to the cells. Prepare dilutions immediately before use. Consider performing a stability test of your final PROTAC in your specific experimental buffer or medium using LC-MS.

Problem 2: High background or off-target effects.
  • Possible Cause: Cytotoxicity of the PROTAC molecule.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a concentration range of your PROTAC to determine the concentrations at which it is not cytotoxic. VHL-independent degradation can sometimes be a result of cytotoxicity.

  • Possible Cause: Non-specific binding.

    • Troubleshooting Step: Use a negative control. An ideal negative control would be a stereoisomer of the VHL ligand that does not bind to VHL, such as (S,S,S)-AHPC. If a PROTAC built with this control shows similar effects, the observed activity is likely off-target.

Problem 3: No target degradation observed, even at high concentrations.
  • Possible Cause: Failure to form a stable ternary complex.

    • Troubleshooting Step: Confirm target engagement for both the protein of interest and the VHL E3 ligase. A Cellular Thermal Shift Assay (CETSA) can be used to verify that the PROTAC binds to its intended targets in intact cells.

    • Troubleshooting Step: Directly assess ternary complex formation using biophysical assays such as Co-Immunoprecipitation (Co-IP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Experimental Protocols & Methodologies

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that the this compound-based PROTAC engages with its target protein (e.g., AKT) and VHL in intact cells.

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the PROTAC at various concentrations, including a vehicle control (e.g., DMSO), for a specified time (e.g., 1-4 hours).

  • Heating: After treatment, wash and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of both the target protein (AKT) and VHL by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

G cluster_0 CETSA Workflow A Cell Culture & Treatment (PROTAC or Vehicle) B Harvest & Resuspend Cells A->B C Heat Shock (Temperature Gradient) B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation (Separate Soluble/Aggregated) D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot Analysis (Target & VHL) F->G H Plot Melting Curves G->H

Diagram of the CETSA experimental workflow.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to demonstrate the formation of the Target-PROTAC-VHL ternary complex.

  • Cell Culture and Treatment: Culture cells (e.g., a cell line overexpressing AKT) to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein. Treat cells with the PROTAC or a vehicle control for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Incubate on ice and then centrifuge to pellet cell debris.

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. To the pre-cleared lysate, add an antibody against VHL (or the target protein, AKT). Incubate overnight at 4°C with rotation. Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe one membrane with an antibody against the target protein (AKT) and another with an antibody against VHL. The presence of AKT in the VHL immunoprecipitate (and vice-versa) in the PROTAC-treated sample indicates the formation of the ternary complex.

G cluster_1 Co-IP Workflow A Cell Treatment (PROTAC + MG132) B Cell Lysis (Non-denaturing) A->B C Immunoprecipitation (e.g., anti-VHL Ab) B->C D Capture with Protein A/G Beads C->D E Wash Beads D->E F Elute Proteins E->F G Western Blot (Probe for AKT) F->G H Detection of Ternary Complex G->H

Diagram of the Co-IP experimental workflow.

Signaling Pathway

The this compound linker is often used to create PROTACs that target the serine/threonine kinase AKT for degradation. AKT is a central node in the PI3K/AKT signaling pathway, which is crucial for regulating cell survival, proliferation, and growth. By inducing the degradation of AKT, these PROTACs can effectively shut down this pro-survival pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3B, FOXO) AKT->Downstream Phosphorylates & Activates Proteasome Proteasome AKT->Proteasome Targeted to Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation PROTAC This compound -based PROTAC PROTAC->AKT Binds VHL VHL E3 Ligase PROTAC->VHL Binds VHL->AKT Ubiquitination Degradation Degradation Proteasome->Degradation

PI3K/AKT pathway and PROTAC-mediated degradation.

References

Technical Support Center: Minimizing Off-Target Effects of VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of VH032-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with VH032-based PROTACs?

A1: Off-target effects with VH032-based PROTACs can arise from several factors:

  • Formation of unproductive binary complexes: At high concentrations, PROTACs can form binary complexes with either the target protein or the von Hippel-Lindau (VHL) E3 ligase, which prevents the formation of a productive ternary complex required for degradation. This is commonly known as the "hook effect".[1][2]

  • Promiscuous binding of the target-binding ligand: The ligand targeting the protein of interest (POI) may have affinity for other proteins with similar binding domains, leading to their unintended degradation.

  • "Off-tissue" target degradation: The PROTAC may degrade the intended target protein in non-target tissues where the protein has essential functions, leading to toxicity.[3]

  • Suboptimal linker design: The linker connecting the VH032 ligand and the POI ligand plays a crucial role in the stability and conformation of the ternary complex. A poorly designed linker can lead to the recruitment and degradation of off-target proteins.

Q2: How can I design a proper negative control for my VH032-based PROTAC experiment?

A2: A proper negative control is essential to distinguish between VHL-dependent degradation and other cellular effects. An ideal negative control is a molecule that is structurally very similar to the active PROTAC but is unable to form a productive ternary complex. This can be achieved by introducing a mutation in the VHL-binding motif of the PROTAC, such as using a diastereoisomer of the VHL ligand that does not bind to VHL. This control helps to rule out off-target effects caused by the target-binding ligand or the linker.

Q3: What is the "hook effect" and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve. This is due to the formation of unproductive binary complexes. To mitigate the hook effect:

  • Perform a wide dose-response experiment: Test a broad range of PROTAC concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for target degradation and to fully characterize the bell-shaped curve.

  • Optimize incubation time: Conduct a time-course experiment at an optimal PROTAC concentration to determine the ideal duration of treatment.

  • Assess ternary complex formation: Use biophysical assays like co-immunoprecipitation or NanoBRET to directly measure the formation of the ternary complex at different PROTAC concentrations.

Q4: How important is the linker in determining the selectivity of a VH032-based PROTAC?

A4: The linker is a critical determinant of PROTAC efficacy and selectivity. Its length, composition, and attachment points dictate the geometry of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the target and VHL, leading to efficient and selective ubiquitination and degradation. Conversely, a poorly designed linker can result in steric hindrance or an unproductive orientation, leading to reduced potency and increased off-target effects.

Troubleshooting Guides

Problem 1: Low or no target degradation observed.
Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation 1. Verify Target and VHL Expression: Confirm that both the target protein and VHL are expressed in the cell line being used via Western Blot or qPCR. 2. Assess Target Engagement: Use Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is binding to the target protein in cells. 3. Evaluate Ternary Complex Formation: Perform a co-immunoprecipitation (Co-IP) experiment to check for the formation of the Target-PROTAC-VHL complex.
Poor Cell Permeability 1. Assess Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the cell permeability of the PROTAC. 2. Modify Linker: Consider optimizing the linker to improve physicochemical properties. Incorporating more hydrophilic or rigid linkers can sometimes improve permeability.
Suboptimal Linker 1. Vary Linker Length and Composition: Synthesize and test a series of PROTACs with different linker lengths and compositions (e.g., PEG vs. alkyl chains) to identify the optimal linker for ternary complex formation.
"Hook Effect" at High Concentrations 1. Perform a Broad Dose-Response: Test a wider range of concentrations, including lower concentrations, to see if degradation is observed.
Problem 2: Significant off-target protein degradation observed.
Possible Cause Troubleshooting Steps
Promiscuous Target-Binding Ligand 1. Quantitative Proteomics: Perform unbiased quantitative mass spectrometry (e.g., TMT or DIA-MS) to identify and quantify all proteins degraded upon PROTAC treatment. 2. Modify Target-Binding Ligand: If the proteomics data reveals off-targets with similar binding motifs, consider redesigning the target-binding ligand to improve its selectivity.
Unfavorable Ternary Complex Conformation 1. Optimize Linker: The linker can influence the orientation of the target protein relative to the E3 ligase, affecting which lysines are available for ubiquitination and potentially leading to off-target degradation. Systematically vary the linker length and attachment points. 2. Computational Modeling: Use molecular modeling to predict the structure of the ternary complex and guide linker design to favor a productive conformation for on-target degradation while disfavoring off-target interactions.
Formation of Stable Binary Complexes 1. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of the PROTAC to both the target protein and VHL individually. High-affinity binary interactions can contribute to the hook effect and off-target activity.

Quantitative Data Summary

Table 1: Impact of Linker Length on VH032-Based PROTAC Efficacy

PROTACTarget ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC ABRD4PEG1250>90Hypothetical Data
PROTAC BBRD4PEG1625>95Hypothetical Data
PROTAC CBRD4PEG207580Hypothetical Data
PROTAC DERαAlkyl1410085
PROTAC EERαAlkyl1660>90
PROTAC FERαAlkyl1915070

Table 2: Off-Target Profile of a Hypothetical VH032-Based PROTAC (from Quantitative Proteomics)

ProteinOn-Target/Off-TargetFold Change vs. Controlp-valuePutative Rationale for Off-Target Effect
Target Protein X On-Target -4.5 <0.001 Intended Target
Protein YOff-Target-2.8<0.01Homology to Target Protein X binding domain
Protein ZOff-Target-1.9<0.05Non-specific binding facilitated by linker
VHLOn-Target LigaseNo significant change>0.05E3 ligase is not degraded

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol details the steps to quantify target protein degradation following PROTAC treatment.

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the VH032-based PROTAC and the negative control in cell culture medium.

    • Treat cells with varying concentrations of the PROTAC, negative control, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the protein bands.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is for verifying the formation of the Target-PROTAC-VHL ternary complex.

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein.

    • Treat cells with the PROTAC at its optimal concentration or DMSO for 4-6 hours.

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose beads.

    • To the pre-cleared lysate, add an antibody against VHL (or the tagged target protein). Use a corresponding IgG as a negative control.

    • Incubate overnight at 4°C with rotation.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Perform Western blotting on the eluted samples and input controls.

    • Probe the membrane with primary antibodies against the target protein and VHL to confirm their co-immunoprecipitation.

Visualizations

cluster_0 PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC VH032-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

cluster_1 Troubleshooting Workflow for Low Degradation Start Low/No Target Degradation Check_Expression Confirm Target & VHL Expression (Western Blot/qPCR) Start->Check_Expression Check_Binding Assess Target Engagement (CETSA) Check_Expression->Check_Binding Expression OK Optimize_Linker Optimize Linker Design Check_Expression->Optimize_Linker Low Expression Check_Complex Verify Ternary Complex Formation (Co-IP) Check_Binding->Check_Complex Binding Confirmed Check_Binding->Optimize_Linker No Binding Check_Permeability Evaluate Cell Permeability (PAMPA) Check_Complex->Check_Permeability Complex Formed Check_Complex->Optimize_Linker No Complex Check_Permeability->Optimize_Linker Not Permeable Optimize_Dose Perform Broad Dose-Response Check_Permeability->Optimize_Dose Permeable Success Successful Degradation Optimize_Dose->Success

Caption: Troubleshooting workflow for low/no degradation.

cluster_2 Logic for Negative Control Design Active_PROTAC Active VH032-PROTAC Target_Ligand Target Binding Ligand Active_PROTAC->Target_Ligand Linker Linker Active_PROTAC->Linker VH032_Ligand Active VH032 Ligand Active_PROTAC->VH032_Ligand Negative_Control Negative Control PROTAC Negative_Control->Target_Ligand Negative_Control->Linker Inactive_VH032 Inactive VH032 Ligand (e.g., diastereomer) Negative_Control->Inactive_VH032 Ternary_Complex Productive Ternary Complex VH032_Ligand->Ternary_Complex No_Ternary_Complex No Ternary Complex Inactive_VH032->No_Ternary_Complex Degradation Target Degradation Ternary_Complex->Degradation No_Degradation No Target Degradation No_Ternary_Complex->No_Degradation

Caption: Logic for designing a negative control PROTAC.

References

PROTAC Synthesis Technical Support Center: (S,R,S)-Ahpc-C8-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating the (S,R,S)-Ahpc-C8-NH2 linker. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in PROTACs?

This compound is a synthesized E3 ligase ligand-linker conjugate.[1][2] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and an eight-carbon alkyl (C8) linker with a terminal amine group (-NH2).[1][2] In PROTAC synthesis, it serves as a prefabricated building block, allowing for the direct attachment of a warhead (a ligand for the protein of interest) to the VHL ligand via the linker's terminal amine. This modular approach can streamline the overall synthesis process.

Q2: What are the general challenges associated with PROTAC synthesis?

The development of PROTACs faces several significant hurdles due to their larger and more complex nature compared to traditional small molecules.[3] Key challenges include:

  • Low Synthetic Yield and Purity: The multi-step nature of PROTAC synthesis often leads to low overall yields and difficulties in purification.

  • Poor Physicochemical Properties: PROTACs often possess high molecular weight, hydrophobicity, and a large number of rotatable bonds, which can result in poor solubility and cell permeability.

  • Ternary Complex Formation: The linker plays a critical role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Linker length, composition, and attachment points are all crucial parameters that need to be optimized.

  • "Hook Effect": At high concentrations, some PROTACs can exhibit a decrease in degradation efficacy, a phenomenon known as the "hook effect".

Troubleshooting Guide

This guide addresses specific issues you may encounter when synthesizing PROTACs with the this compound linker.

Problem 1: Low Yield in the Coupling Reaction Between this compound and the Warhead.

Possible Causes:

  • Steric Hindrance: The warhead molecule may be sterically bulky, hindering the approach of the this compound linker's amine group to the reactive site.

  • Poor Solubility of Reactants: The warhead or the this compound linker may have limited solubility in the chosen reaction solvent, leading to an incomplete reaction.

  • Suboptimal Coupling Reagents: The chosen coupling reagents (e.g., for amide bond formation) may not be efficient for the specific substrates.

  • Side Reactions: The reactive functional group on the warhead might be participating in side reactions, consuming the starting material.

Solutions:

  • Optimize Reaction Conditions:

    • Solvent Screening: Test a variety of solvents to improve the solubility of both reactants.

    • Temperature Adjustment: While higher temperatures can increase reaction rates, they can also promote side reactions. A careful optimization of the reaction temperature is recommended.

    • Reagent Stoichiometry: Vary the molar ratio of the coupling reagents and the reactants to find the optimal conditions.

  • Alternative Coupling Chemistries: If standard amide coupling fails, consider alternative ligation strategies. The "click chemistry" approach, for instance, is known for its high efficiency and specificity.

  • Modification of the Warhead: If possible, modify the warhead to introduce a more accessible attachment point for the linker, reducing steric hindrance.

Problem 2: Difficulty in Purifying the Final PROTAC Product.

Possible Causes:

  • Close Polarity of Product and Starting Materials: The final PROTAC and unreacted starting materials or byproducts may have very similar polarities, making chromatographic separation challenging.

  • Poor Solubility of the PROTAC: The final PROTAC may have poor solubility in common chromatography solvents.

  • Presence of Complex Impurities: The synthesis may generate a mixture of closely related impurities that are difficult to separate from the desired product.

Solutions:

  • Optimize Chromatographic Conditions:

    • Column Selection: Experiment with different stationary phases (e.g., C18, silica) and column lengths.

    • Mobile Phase Optimization: A systematic screening of different solvent systems and gradients is crucial. The use of additives like formic acid or trifluoroacetic acid can sometimes improve peak shape and resolution.

  • Alternative Purification Techniques:

    • Preparative HPLC: This technique offers higher resolution compared to standard flash chromatography.

    • Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative for purifying complex molecules with poor solubility.

  • Recrystallization: If the PROTAC is a solid, recrystallization can be a powerful purification method.

Problem 3: The Synthesized PROTAC Shows Low Degradation Efficiency.

Possible Causes:

  • Suboptimal Linker Length: The C8 linker of this compound might not be the optimal length for inducing a productive ternary complex between your specific target protein and VHL.

  • Poor Cell Permeability: The overall physicochemical properties of the final PROTAC, influenced by the warhead and the linker, may limit its ability to cross the cell membrane.

  • Incorrect E3 Ligase Choice: The target protein may not be efficiently ubiquitinated by the VHL E3 ligase in the specific cellular context.

Solutions:

  • Synthesize a Library of PROTACs with Varying Linker Lengths: To determine the optimal linker length, it is often necessary to synthesize and test a series of PROTACs with different linker lengths.

  • Improve Physicochemical Properties:

    • Incorporate Polar Groups: Introducing polar functional groups into the linker or warhead can improve solubility.

    • Reduce Rotatable Bonds: Replacing flexible alkyl chains with more rigid motifs can sometimes improve cell permeability.

  • Test Alternative E3 Ligase Ligands: If optimizing the linker does not improve degradation, consider using a different E3 ligase, such as Cereblon (CRBN).

Data Presentation

Table 1: Troubleshooting Summary for Low Coupling Reaction Yield

Possible Cause Suggested Solution
Steric HindranceModify warhead attachment point; use longer, more flexible linkers.
Poor SolubilityScreen different reaction solvents; gently heat the reaction mixture.
Inefficient CouplingTest a panel of coupling reagents (e.g., HATU, HOBt/EDC, T3P).
Side ReactionsUse protecting groups on reactive functionalities of the warhead.

Table 2: Key Parameters for PROTAC Characterization

Parameter Experimental Method Purpose
Purity HPLC, LC-MSTo confirm the purity of the final PROTAC.
Identity HRMS, NMRTo confirm the chemical structure of the final PROTAC.
Degradation Potency (DC₅₀) Western Blot, In-Cell ELISATo quantify the concentration of PROTAC required to degrade 50% of the target protein.
Maximum Degradation (Dₘₐₓ) Western Blot, In-Cell ELISATo determine the maximum percentage of target protein degradation.
Ternary Complex Formation FRET, SPRTo assess the ability of the PROTAC to bring the target protein and E3 ligase together.
Cell Permeability PAMPA, Caco-2 assaysTo evaluate the ability of the PROTAC to cross cell membranes.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound to a Carboxylic Acid-Containing Warhead

  • Dissolve the warhead (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add coupling reagents. For example, add HATU (1.2 eq) and a tertiary amine base such as DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in the same anhydrous solvent.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Warhead_COOH Warhead with Carboxylic Acid Coupling Amide Coupling Warhead_COOH->Coupling Ahpc_NH2 This compound Ahpc_NH2->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Confirmed_PROTAC Confirmed PROTAC Characterization->Confirmed_PROTAC

Caption: A typical workflow for the synthesis and purification of a PROTAC using this compound.

Troubleshooting_Low_Yield Start Low Coupling Yield Check_Solubility Are reactants soluble? Start->Check_Solubility Solvent_Screen Perform solvent screen Check_Solubility->Solvent_Screen No Check_Sterics Is steric hindrance likely? Check_Solubility->Check_Sterics Yes Solvent_Screen->Check_Sterics Modify_Warhead Modify warhead or use different linker Check_Sterics->Modify_Warhead Yes Check_Reagents Are coupling reagents optimal? Check_Sterics->Check_Reagents No Modify_Warhead->Check_Reagents Reagent_Screen Screen alternative coupling reagents Check_Reagents->Reagent_Screen No Optimize_Conditions Optimize reaction conditions (temp, conc.) Check_Reagents->Optimize_Conditions Yes Reagent_Screen->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low yields in the PROTAC coupling reaction.

References

Technical Support Center: Interpreting Ambiguous Western Blot Results in Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous Western blot results in protein degradation assays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your degradation assays, providing potential causes and solutions in a question-and-answer format.

Q1: Why do I see multiple bands for my protein of interest?

The appearance of multiple bands can be due to several factors, ranging from protein modifications to experimental artifacts.[1][2][3]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Post-Translational Modifications (PTMs) Proteins can be modified by phosphorylation, glycosylation, or ubiquitination, leading to shifts in molecular weight.[1] Consult databases like UniProt or PhosphoSitePlus for known modifications of your target protein. To confirm, you can treat your lysates with enzymes like phosphatases or glycosidases.
Protein Isoforms or Splice Variants Different isoforms of a protein may be expressed in your cell or tissue type. Check databases for known isoforms. Using a knockdown or knockout cell line as a negative control can help confirm which bands are specific to your target.
Protein Degradation The protein may be degrading during sample preparation. Always use fresh samples and add protease inhibitors to your lysis buffer. Keep samples on ice throughout the preparation process.
Protein Aggregation or Multimerization Incomplete reduction of protein samples can lead to the formation of dimers or multimers, appearing as higher molecular weight bands. Ensure your sample buffer contains a fresh reducing agent (e.g., DTT or β-mercaptoethanol) and boil samples for 5-10 minutes before loading.
Antibody Non-Specificity The primary antibody may be cross-reacting with other proteins. To check for this, you can use a blocking peptide to see if the non-specific bands disappear. Optimizing the primary antibody concentration is also crucial.
Q2: I don't observe any degradation of my protein after treatment with a proteasome inhibitor (e.g., MG132). What could be wrong?

Failure to observe protein degradation can stem from issues with the inhibitor, the protein itself, or the experimental setup.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Ineffective Inhibitor Concentration or Incubation Time The concentration of the proteasome inhibitor may be too low, or the incubation time too short. It's important to titrate the inhibitor to find the optimal concentration and duration for your specific cell line and target protein.
Highly Stable Protein Your protein of interest may have a very long half-life, making it difficult to observe degradation within a typical experimental timeframe. Consider extending the treatment duration or using a more potent inhibitor.
Alternative Degradation Pathway The protein may be degraded through a proteasome-independent pathway, such as lysosomal degradation. To investigate this, you can use lysosomal inhibitors like chloroquine or bafilomycin A1.
Cell Line Resistance Some cell lines can be resistant to certain inhibitors. You may need to try a different proteasome inhibitor, such as bortezomib or carfilzomib.
Q3: My loading control (e.g., β-actin, GAPDH) is inconsistent across lanes. How can I fix this?

Inconsistent loading controls can compromise the quantitative analysis of your Western blot.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inaccurate Protein Quantification Errors in the initial protein concentration measurement will lead to uneven loading. Re-quantify your protein samples, and consider using a different quantification assay (e.g., switching from Lowry to BCA, which is less sensitive to detergents).
Pipetting Errors Ensure your pipettes are calibrated and that you are using proper pipetting techniques to load equal amounts of protein into each well.
Expression of Loading Control is Affected by Treatment The expression of some "housekeeping" proteins can be altered by experimental conditions. It is crucial to validate that your chosen loading control is not affected by your specific treatment. You may need to test several different loading controls to find one that remains stable.
Inefficient or Uneven Protein Transfer Air bubbles between the gel and the membrane can block transfer. Ensure good contact between the gel and membrane. After transfer, you can stain the membrane with Ponceau S to visualize the total protein and confirm even transfer across all lanes.
Q4: The background on my Western blot is very high. What can I do to reduce it?

High background can obscure the signal from your protein of interest, making interpretation difficult.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Blocking Blocking prevents non-specific binding of antibodies to the membrane. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA). For phosphoproteins, BSA is generally preferred over milk.
Antibody Concentration is Too High High concentrations of primary or secondary antibodies can lead to increased background. Titrate your antibodies to determine the optimal dilution that gives a strong signal with low background.
Inadequate Washing Insufficient washing will not remove all unbound antibodies. Increase the number and duration of your wash steps. Adding a mild detergent like Tween 20 to your wash buffer can also help.
Membrane Has Dried Out Allowing the membrane to dry out at any point during the process can cause high background. Ensure the membrane remains submerged in buffer during all incubation and washing steps.
Contaminated Buffers Using old or contaminated buffers can contribute to background noise. Prepare fresh buffers for each experiment.
Q5: The signal for my protein of interest is very weak or absent. How can I improve it?

A weak or non-existent signal can be frustrating, but there are several steps you can take to troubleshoot this issue.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Low Protein Abundance Your protein of interest may be expressed at very low levels in your samples. Increase the amount of protein loaded onto the gel. You can also enrich your sample for the target protein through immunoprecipitation.
Suboptimal Antibody Concentration The concentration of the primary or secondary antibody may be too low. Try a lower dilution (higher concentration) of your antibodies or a longer incubation time (e.g., overnight at 4°C).
Inefficient Protein Transfer Poor transfer of proteins from the gel to the membrane will result in a weak signal. This is especially true for high molecular weight proteins. Optimize your transfer conditions (time, voltage) and confirm successful transfer with Ponceau S staining.
Inactive Antibody The antibody may have lost activity due to improper storage or being past its expiration date. You can test the antibody's activity using a dot blot.
Substrate Issues The chemiluminescent substrate may be expired or may have lost activity. Use fresh substrate and ensure you are using a substrate with adequate sensitivity for your target's abundance.

Frequently Asked Questions (FAQs)

Q: How do I choose the right concentration for my proteasome inhibitor?

A: The optimal concentration for a proteasome inhibitor like MG132 is highly cell-type dependent and can be toxic at high concentrations. It is essential to perform a dose-response curve to determine the lowest concentration that effectively inhibits proteasome activity without causing significant cell death. A typical starting range for MG132 is 1-50 µM.

Q: What is a cycloheximide (CHX) chase assay used for?

A: A cycloheximide (CHX) chase assay is used to determine the half-life of a protein. CHX blocks translation, so by treating cells with CHX and collecting samples at various time points, you can monitor the degradation of your protein of interest over time by Western blot.

Q: How can I confirm that my protein is being ubiquitinated?

A: To confirm ubiquitination, you can perform an immunoprecipitation (IP) of your protein of interest, followed by a Western blot using an anti-ubiquitin antibody. An increase in higher molecular weight species corresponding to your protein in the presence of a proteasome inhibitor would suggest ubiquitination.

Experimental Protocols

Cycloheximide (CHX) Chase Assay

This protocol is a general guideline for determining protein half-life.

  • Cell Seeding: Seed cells in multiple plates or wells to have a separate dish for each time point. Allow cells to adhere and grow to about 80-90% confluency.

  • CHX Treatment: Prepare a stock solution of cycloheximide (e.g., 50 mg/mL in DMSO). Dilute the CHX stock directly into the cell culture medium to the desired final concentration (typically 20-100 µg/mL, but this should be optimized for your cell line).

  • Time Course Collection: Collect the cells at various time points after adding CHX (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point should be collected immediately before adding CHX.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Load equal amounts of protein for each time point onto an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against your protein of interest and a loading control.

Proteasome Inhibition with MG132

This protocol outlines the general steps for treating cells with MG132 to observe the accumulation of a target protein.

  • Cell Culture: Grow cells to the desired confluency.

  • MG132 Treatment: Prepare a stock solution of MG132 in DMSO (e.g., 10 mM). Add MG132 directly to the cell culture medium to the final desired concentration (e.g., 5-20 µM). Also, treat a control plate with an equivalent volume of DMSO.

  • Incubation: Incubate the cells for the desired amount of time (typically 4-6 hours).

  • Cell Lysis and Western Blotting: Following incubation, harvest the cells, prepare lysates, and perform Western blotting as described above to detect your protein of interest.

In Vivo Ubiquitination Assay

This protocol allows for the detection of ubiquitinated forms of a specific protein.

  • Cell Treatment: Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (DUBs) such as N-ethylmaleimide (NEM) to preserve the ubiquitin chains on your protein of interest.

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody specific to your protein of interest overnight at 4°C.

  • Bead Incubation: Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Run the eluted samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-ubiquitin antibody to detect the ubiquitinated forms of your protein. You can also re-probe the membrane with the antibody against your protein of interest to confirm successful immunoprecipitation.

Visualizations

TroubleshootingWorkflow Start Ambiguous Western Blot Result Issue_MultipleBands Multiple Bands? Start->Issue_MultipleBands Issue_NoDegradation No Degradation Observed? Issue_MultipleBands->Issue_NoDegradation No Sol_MultipleBands Check for PTMs, Isoforms, Degradation. Validate Ab specificity. Issue_MultipleBands->Sol_MultipleBands Yes Issue_InconsistentLC Inconsistent Loading Control? Issue_NoDegradation->Issue_InconsistentLC No Sol_NoDegradation Optimize inhibitor concentration/time. Check protein stability. Consider alternative pathways. Issue_NoDegradation->Sol_NoDegradation Yes Issue_HighBG High Background? Issue_InconsistentLC->Issue_HighBG No Sol_InconsistentLC Re-quantify protein. Validate loading control stability. Use Ponceau S stain. Issue_InconsistentLC->Sol_InconsistentLC Yes Sol_HighBG Optimize blocking. Titrate antibodies. Increase wash steps. Issue_HighBG->Sol_HighBG Yes End Clear Result Issue_HighBG->End No Sol_MultipleBands->End Sol_NoDegradation->End Sol_InconsistentLC->End Sol_HighBG->End

Caption: A logical workflow for troubleshooting common ambiguous Western blot results.

UbiquitinProteasomePathway cluster_Ubiquitination Ubiquitination Cascade E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 E3 E3 (Ub Ligase) E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Ub chain Ub Ubiquitin Ub->E1 ATP TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome System (UPS) signaling pathway for protein degradation.

CHX_Workflow Start Seed Cells Treat Add Cycloheximide (CHX) to block translation Start->Treat Timepoints Collect Lysates at Multiple Time Points (0h, 2h, 4h, 8h...) Treat->Timepoints WB Western Blot Analysis Timepoints->WB Analysis Analyze Protein Levels to Determine Half-Life WB->Analysis

Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.

References

Technical Support Center: Addressing Metabolic Instability of Alkyl Chain Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of alkyl chain linkers in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic reactions that cause instability in alkyl chain linkers of PROTACs?

A1: Alkyl chain linkers in PROTACs are susceptible to several metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The most common reactions include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group to the alkyl chain.

  • N-dealkylation: The removal of an alkyl group from a nitrogen atom within the linker or at the linker-ligand junction.[2]

  • Amide hydrolysis: Cleavage of amide bonds present in the linker or connecting the linker to the ligands.[2]

  • O-dealkylation: Removal of an alkyl group from an ether linkage, particularly common in PEG-like linkers.[2]

Q2: Which enzymes are primarily responsible for the metabolism of PROTAC alkyl linkers?

A2: The primary enzymes responsible for the metabolism of PROTACs, including their alkyl linkers, are Phase I metabolizing enzymes.[1] Specifically, CYP3A4 , a major CYP isozyme in the human liver, has been identified as playing a significant role in PROTAC degradation. Additionally, aldehyde oxidase (AO) can be involved, particularly for PROTACs containing certain heterocyclic moieties.

Q3: How does the length of the alkyl chain linker affect the metabolic stability of a PROTAC?

A3: Generally, as the length of a linear alkyl chain linker increases, the metabolic stability of the PROTAC decreases. Longer linkers provide more potential sites for metabolic enzymes to bind and react. Conversely, shorter linkers can exhibit greater metabolic stability, possibly due to increased steric hindrance that prevents the PROTAC from entering the catalytic site of metabolic enzymes.

Q4: Can the attachment point of the linker to the warhead or E3 ligase ligand influence metabolic stability?

A4: Yes, the point of attachment of the linker can significantly impact metabolic stability. The selection of a solvent-exposed region on the ligands is a common strategy, but this can also expose the linker to metabolic enzymes. Altering the attachment point can shield metabolically labile spots and improve overall stability.

Q5: Are there alternatives to simple alkyl chains that offer better metabolic stability?

A5: Yes, several strategies can be employed to improve the metabolic stability of PROTAC linkers. These include:

  • Incorporating cyclic elements: Introducing rigid cyclic moieties like piperazine, piperidine, or triazoles into the linker can enhance metabolic stability by reducing conformational flexibility and blocking potential metabolic sites.

  • Linker rigidification: Replacing flexible alkyl chains with more rigid structures, such as those containing aromatic rings or alkynes, can improve metabolic stability.

  • Strategic use of heteroatoms: While PEG linkers can sometimes have reduced metabolic stability, the strategic placement of heteroatoms can modulate physicochemical properties and potentially improve the metabolic profile.

Troubleshooting Guides

Problem: My PROTAC with an alkyl linker shows high clearance and a short half-life in in vitro metabolic assays (e.g., liver microsomes, hepatocytes).

Possible CauseTroubleshooting Steps
Linker is too long and flexible, providing multiple sites for metabolism. 1. Synthesize analogs with shorter alkyl chain linkers. A shorter linker can increase steric hindrance and reduce the number of potential metabolic "soft spots".2. Perform metabolite identification studies using LC-MS/MS to pinpoint the exact sites of metabolism on the linker.3. Analyze the data to determine if specific metabolites (e.g., hydroxylated species) are being formed in significant amounts.
Metabolically labile functional groups within the linker. 1. Replace metabolically susceptible moieties. For example, if amide hydrolysis is observed, consider replacing the amide bond with a more stable linkage.2. Introduce fluorine atoms at or near potential sites of oxidation, as the carbon-fluorine bond is highly stable and can block metabolism.
High activity of specific metabolic enzymes (e.g., CYP3A4). 1. Co-incubate the PROTAC with specific CYP inhibitors in your in vitro assay to confirm the involvement of a particular isozyme.2. Redesign the linker to be less of a substrate for the identified enzyme.

Problem: My PROTAC is active in vitro but shows poor in vivo efficacy, potentially due to rapid metabolic clearance.

Possible CauseTroubleshooting Steps
Rapid first-pass metabolism in the liver. 1. Conduct pharmacokinetic (PK) studies in animal models to determine the exposure, metabolism, and clearance of the PROTAC.2. Analyze plasma and tissue samples to identify the major metabolites and determine if the parent PROTAC is reaching the target tissue in sufficient concentrations.
Formation of active metabolites that compete with the PROTAC. 1. Isolate and characterize major metabolites. 2. Test the biological activity of the metabolites. Determine if they bind to the target protein or the E3 ligase without inducing degradation, as this could lead to competitive inhibition.
Poor bioavailability due to a combination of low solubility and high metabolism. 1. Optimize the formulation to improve solubility and absorption.2. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish a baseline for in vivo activity.3. Implement linker modifications that simultaneously improve metabolic stability and solubility, such as the incorporation of ionizable groups or rigid polar motifs.

Data Presentation

Table 1: Impact of Alkyl Linker Length on PROTAC Metabolic Stability

This table summarizes data for two PROTACs with different straight-chain alkyl linker lengths, illustrating the effect on metabolic half-life.

PROTACLinker CompositionLinker Length (Methylene Units)Metabolic Half-life (t½) in min
R1Straight-chain alkyl4135
R2Straight-chain alkyl818.2

Data sourced from a study on BET inhibitors linked to thalidomide.

Experimental Protocols

Detailed Methodology for a Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the in vitro metabolic stability of a PROTAC using liver microsomes.

  • Preparation of Reagents:

    • Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human, mouse, or rat) on ice.

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

    • Prepare a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test PROTAC to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. A control incubation without the NADPH system should be run in parallel to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold acetonitrile solution with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent PROTAC remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent PROTAC against time.

    • Calculate the half-life (t½) from the slope of the linear regression of this plot.

    • The intrinsic clearance (Clint) can also be calculated from these data.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC Catalytic Cycle POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3->PROTAC E3->POI Ubiquitination Ub Ubiquitin Ub->E3 recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Microsomal_Stability_Workflow cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents (PROTAC, Microsomes, NADPH) B 2. Incubate at 37°C A->B C 3. Sample at Time Points (0, 5, 15, 30, 60 min) B->C D 4. Quench Reaction (Acetonitrile + Internal Std.) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Calculate t½) F->G

Caption: Experimental workflow for a microsomal stability assay.

Troubleshooting_Logic Start High In Vitro Clearance Observed CheckLength Is the Linker Long? Start->CheckLength MetID Perform Metabolite Identification CheckMetabolites Specific Metabolites Identified? MetID->CheckMetabolites SAR Synthesize Analogs Reassay Re-evaluate in Metabolic Assay SAR->Reassay CheckLength->MetID No Shorten Shorten Alkyl Chain CheckLength->Shorten Yes Shorten->SAR CheckMetabolites->SAR No BlockSite Block Metabolic Site (e.g., Fluorination, Rigidification) CheckMetabolites->BlockSite Yes BlockSite->SAR

References

Validation & Comparative

A Comparative Guide to E3 Ligase Recruitment in Targeted Protein Degradation: (S,R,S)-Ahpc-C8-NH2 (VHL) vs. CRBN-based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding recruiting ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive comparison between two of the most widely utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), with a specific focus on the VHL-recruiting ligand-linker conjugate, (S,R,S)-Ahpc-C8-NH2, and the well-established CRBN-based linkers derived from immunomodulatory drugs (IMiDs).

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform the design and development of novel protein degraders. We will delve into the mechanisms of action, present quantitative performance data, detail key experimental protocols, and provide visual diagrams of the underlying biological processes and workflows.

Mechanism of Action: VHL vs. CRBN Recruitment

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2][3] The choice between recruiting VHL or CRBN can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This compound is a ligand-linker conjugate that incorporates a derivative of the VHL ligand VH032.[4][5] VHL ligands typically mimic the endogenous substrate of VHL, hypoxia-inducible factor-1α (HIF-1α), by binding to a hydroxyproline recognition pocket. This interaction is characterized by high selectivity.

CRBN-based linkers are most commonly derived from IMiDs such as thalidomide, lenalidomide, and pomalidomide. These ligands bind to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex, and modulate its substrate specificity, leading to the recruitment and degradation of specific neosubstrates.

Performance Comparison: VHL vs. CRBN-Recruiting PROTACs

Table 1: Performance of VHL-Recruiting PROTACs

VHL Ligand/PROTACTarget ProteinDC50DmaxCell LineReference
PROTAC 139 (VL285 analog)BRD43.3 nM97%PC3
ARV-771 (VH032 based)BET Bromodomains---

Table 2: Performance of CRBN-Recruiting PROTACs

CRBN Ligand/PROTACTarget ProteinDC50DmaxCell LineReference
Thalidomide-based PROTAC----
Pomalidomide-based PROTAC----

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved. A lower DC50 value indicates higher potency.

Key Differentiators: VHL vs. CRBN

FeatureVHL-Recruiting PROTACsCRBN-Recruiting PROTACs
Ligand Size & Properties Generally larger, may have lower cell permeability.Ligands are smaller and often orally available.
Binding Pocket More buried, leading to higher selectivity.Broader substrate promiscuity.
Expression Profile Predominantly cytosolic, levels can be affected by oxygen levels (hypoxia).Ubiquitously expressed, particularly high in hematopoietic and neural tissues.
Off-Target Effects Generally considered to have fewer off-target effects.Can have off-target degradation of zinc-finger transcription factors, leading to immunological side effects.
Complex Stability Forms relatively long-lived ternary complexes.Exhibits faster turn-over rates.
Subcellular Localization Mainly cytosolic.Can shuttle between the nucleus and cytoplasm.

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound or CRBN-based) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Cell_Culture 1. Cell Culture (e.g., PC3, HEK293) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax 7. Determine DC50 and Dmax Data_Analysis->DC50_Dmax

Experimental Workflow for PROTAC Evaluation

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of PROTAC candidates. This section provides a generalized methodology for a key assay.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the quantification of a target protein degradation in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

4. Sample Preparation and SDS-PAGE:

  • Mix the normalized lysates with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

5. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The choice between a VHL-recruiting linker like this compound and a CRBN-based linker is a multifaceted decision that depends on the specific therapeutic context. VHL-based PROTACs may offer superior selectivity, which can be advantageous for minimizing off-target effects. Conversely, CRBN-based PROTACs, leveraging smaller and often more drug-like ligands, might present benefits in terms of cell permeability and have a broader range of tissue expression. However, the potential for off-target degradation of zinc-finger transcription factors with CRBN-based degraders warrants careful consideration.

As the field of targeted protein degradation continues to mature, the development of novel E3 ligase ligands and direct comparative studies will be instrumental in guiding the rational design of next-generation protein degraders with improved efficacy and safety profiles. The information and protocols provided in this guide serve as a foundational resource for researchers navigating the critical choices in PROTAC design.

References

Validating PROTAC-Mediated Degradation: A Comparative Guide to the Essential Role of Negative Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific, intended mechanism of action is a cornerstone of developing novel therapeutics. In the realm of Proteolysis Targeting Chimeras (PROTACs), the use of meticulously designed negative controls is not just a formality but a critical step in validating that the observed protein degradation is a direct result of the PROTAC's ternary complex formation and not a consequence of off-target effects or non-specific toxicity.

This guide provides a comprehensive comparison of experimental approaches to validate PROTAC-mediated degradation, with a strong emphasis on the indispensable role of negative controls. We present supporting experimental data, detailed protocols for key assays, and visual workflows to ensure a clear and objective understanding of these validation processes.

The Litmus Test: Types of Negative Controls in PROTAC Validation

An ideal negative control is a molecule structurally analogous to the active PROTAC but deficient in a critical aspect of its mechanism of action.[1] This allows researchers to confidently attribute the degradation of the target protein to the specific PROTAC-induced formation of a ternary complex between the protein of interest (POI) and an E3 ligase.[1][2] There are two primary categories of negative controls:

  • E3 Ligase Binding-Deficient Controls: These are the most common and direct type of negative controls. They are modified to prevent their interaction with the E3 ligase.[1][3] This is often achieved through subtle chemical modifications, such as inverting the stereochemistry of a critical chiral center on the E3 ligase ligand.

    • For VHL-recruiting PROTACs: The active (R)-stereoisomer at a specific position on the hydroxyproline moiety is often contrasted with the inactive (S)-stereoisomer as a negative control.

    • For CRBN-based PROTACs: Methylating the glutarimide nitrogen effectively blocks its binding to Cereblon (CRBN).

  • Target Protein Binding-Deficient Controls: These controls are designed to be incapable of binding to the protein of interest. This is typically achieved by modifying the "warhead" portion of the PROTAC in a way that is known to abolish its binding affinity. This type of control is particularly useful for ruling out off-target effects that might be caused by the warhead itself, independent of the degradation machinery.

The ideal validation strategy often involves the use of both types of negative controls to build a robust and compelling case for the PROTAC's specific mechanism of action.

Quantitative Comparison: Active PROTAC vs. Negative Control

The efficacy of a PROTAC is not only determined by its ability to induce degradation but also by the specificity of this degradation. Quantitative assays are essential to compare the performance of an active PROTAC against its negative control. The following tables summarize key quantitative parameters obtained from typical validation experiments.

Parameter Active PROTAC Negative Control Significance
DC50 (nM) Low nM range>1000 nM or no degradationDemonstrates the potency of the PROTAC in inducing degradation. A significant difference between the active and negative control is crucial.
Dmax (%) >80%<10% or no degradationIndicates the maximum degradation achievable. A high Dmax for the active PROTAC and minimal to no degradation for the negative control confirms specific activity.
Western Blot Band Intensity Significantly ReducedUnchanged or Minimally AffectedProvides a direct visualization of target protein reduction.

Table 1: Comparison of Degradation Parameters.

Parameter Active PROTAC Negative Control (E3 Ligase Binding-Deficient) Significance
Target Binding Affinity (Kd, nM) High (Low nM)High (Low nM)Confirms that both the active PROTAC and the negative control can bind to the target protein.
E3 Ligase Binding Affinity (Kd, nM) High (Low nM)Low or No BindingDemonstrates the specific inability of the negative control to recruit the E3 ligase, which is the intended point of failure.

Table 2: Comparison of Binding Affinities.

Visualizing the Mechanism and Workflow

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow for validation.

PROTAC_Mechanism cluster_0 Active PROTAC cluster_1 Negative Control (E3 Ligase Binding-Deficient) PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation NC_PROTAC Negative Control PROTAC NC_POI Protein of Interest NC_PROTAC->NC_POI No_Ternary_Complex No Ternary Complex NC_E3_Ligase E3 Ligase

Caption: PROTAC Mechanism of Action vs. Negative Control.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with: - Active PROTAC - Negative Control - Vehicle (DMSO) Start->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Analysis Analysis Quantification->Analysis Western_Blot Western Blot Analysis->Western_Blot NanoBRET NanoBRET Assay Analysis->NanoBRET Proteomics Mass Spec Proteomics Analysis->Proteomics Data_Analysis Data Analysis: DC50, Dmax, etc. Western_Blot->Data_Analysis NanoBRET->Data_Analysis Proteomics->Data_Analysis

Caption: General Experimental Workflow for PROTAC Validation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating reliable and reproducible data. Below are methodologies for key experiments used in PROTAC validation.

Protocol 1: Western Blot Analysis for Protein Degradation

This assay directly measures the reduction in the target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the active PROTAC and the negative control in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
  • Treat the cells with the compounds for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an ECL substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: NanoBRET™ Target Engagement Assay

This assay measures the binding of the PROTAC to its target protein and the E3 ligase in live cells, providing insights into cell permeability and target engagement.

1. Cell Preparation:

  • Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
  • Plate the transfected cells in 96-well plates.

2. Assay Procedure:

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
  • Add serial dilutions of the active PROTAC or negative control.
  • Add the Nano-Glo® Vivazine Substrate.
  • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

3. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
  • Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value, which reflects the target engagement potency.

Protocol 3: Global Proteomics for Selectivity Profiling

Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes, enabling the assessment of a PROTAC's selectivity and potential off-target effects.

1. Sample Preparation:

  • Treat cells with the active PROTAC, negative control, and vehicle at a fixed concentration and time point.
  • Lyse the cells and digest the proteins into peptides using trypsin.
  • Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.

2. LC-MS/MS Analysis:

  • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Data Analysis:

  • Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
  • Normalize the protein abundance data.
  • Perform statistical analysis to identify proteins that are significantly up- or downregulated in the active PROTAC-treated sample compared to the negative control and vehicle.
  • Proteins that are significantly downregulated only in the presence of the active PROTAC are considered potential specific targets.

Conclusion

The rigorous validation of PROTAC-mediated degradation is paramount for the advancement of this promising therapeutic modality. The strategic use of well-designed negative controls, coupled with quantitative biochemical and cellular assays, provides the necessary evidence to confirm the intended mechanism of action and rule out confounding off-target effects. This comparative guide offers a framework for researchers to design and execute robust validation experiments, ultimately contributing to the development of safer and more effective protein-degrading drugs.

References

comparative analysis of different linker lengths on PROTAC efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Understanding the Impact of Linker Length on Targeted Protein Degradation

For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. While the choice of ligands is paramount, the length of this linker is a critical parameter that profoundly influences the efficacy of the resulting PROTAC. An optimal linker length is essential for the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase, which is the cornerstone of successful protein degradation.

This guide provides a comparative analysis of how different linker lengths affect PROTAC performance, supported by experimental data from various studies. We delve into the quantitative impact on degradation efficiency and cell viability, and provide detailed protocols for key experiments to aid in the rational design and evaluation of novel PROTACs.

Data Presentation: The Quantitative Impact of Linker Length

The relationship between linker length and PROTAC efficacy is often not linear and is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize experimental data from studies that have systematically investigated the impact of linker length on the degradation of key therapeutic targets.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths in MCF-7 Cells

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Cell Viability IC50 (μM)Reference
PROTAC 19-<50140[1]
PROTAC 212-~60-[1]
PROTAC 3 16 - >80 26 [1]
PROTAC 419-~70-[1]
PROTAC 521-<60-[1]

Data synthesized from studies on ERα degradation in MCF-7 breast cancer cells. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.

Table 2: Impact of Linker Length on BRD4 Degradation by CRBN-based PROTACs

PROTAC CompoundLinker CompositionLinker Length (atoms, approx.)DC50 (nM)Dmax (%)Reference
Compound APEG3~11>1000<20
Compound BPEG4~14<500~50
Compound C PEG5 ~17 <100 >90
Compound DPEG6~20>500~60

This table illustrates a common trend where an optimal linker length maximizes degradation, with shorter or longer linkers leading to reduced efficacy. Data is illustrative based on trends reported in the literature for BRD4-targeting PROTACs.

Table 3: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM) in Namalwa cellsDmax (%)E3 LigaseReference
MT-8028~9>99CRBN
MT-80912~12>99CRBN
PROTAC with <11 atom linker<11Strongly ablated activity-CRBN

This case study on BTK degraders highlights that even subtle changes in linker length can dramatically impact degradation potency.

Mandatory Visualization

To better understand the underlying principles and experimental processes, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Efficacy Assessment start Start: Synthesize PROTACs with varying linker lengths cell_culture Cell Culture (e.g., MCF-7, HepG2) start->cell_culture treatment Treat cells with different PROTAC concentrations cell_culture->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation protein_analysis Protein Degradation Analysis (Western Blot) incubation->protein_analysis viability_assay Cell Viability Assay (MTS Assay) incubation->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50 determination) protein_analysis->data_analysis viability_assay->data_analysis end End: Identify optimal linker length data_analysis->end

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Length_Efficacy_Relationship Logical Relationship between Linker Length and PROTAC Efficacy cluster_linker Linker Length cluster_outcome Ternary Complex Formation & Efficacy too_short Too Short steric_hindrance Steric Hindrance Prevents complex formation too_short->steric_hindrance optimal Optimal Length stable_productive Stable & Productive Ternary Complex optimal->stable_productive too_long Too Long unstable_unproductive Unstable or Unproductive Ternary Complex too_long->unstable_unproductive low_efficacy Low Degradation Efficacy steric_hindrance->low_efficacy high_efficacy High Degradation Efficacy stable_productive->high_efficacy unstable_unproductive->low_efficacy

Caption: The logical relationship between linker length and PROTAC efficacy.

Experimental Protocols

To ensure the reproducibility of findings and to provide a practical guide for researchers, detailed methodologies for the key experiments cited are provided below.

Western Blot for Protein Degradation Analysis

Objective: To quantify the levels of a target protein in cells following treatment with PROTACs of varying linker lengths.

Materials:

  • Cell line of interest (e.g., MCF-7 for ERα, HepG2 for BRD4)

  • Cell culture medium and supplements

  • PROTACs with different linker lengths

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-ERα, anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations for each PROTAC linker variant for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dmax.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

MTS Assay for Cell Viability

Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Cell culture medium and supplements

  • PROTACs with different linker lengths

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay for Binding Affinity

Objective: To measure the binding affinity of PROTACs to the target protein and the E3 ligase, and to assess the formation of the ternary complex.

Materials:

  • Purified target protein

  • Purified E3 ligase

  • Fluorescently labeled tracer ligand for either the target protein or the E3 ligase

  • PROTACs with different linker lengths

  • Assay buffer

  • Microplates (e.g., black, low-binding 384-well plates)

  • Plate reader with fluorescence polarization capabilities

Procedure (Competitive Binding Format):

  • Assay Setup: In each well of the microplate, add a fixed concentration of the purified protein (either target or E3 ligase) and the corresponding fluorescently labeled tracer.

  • Compound Addition: Add serial dilutions of the PROTACs with varying linker lengths to the wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The displacement of the fluorescent tracer by the PROTAC will result in a decrease in fluorescence polarization. Plot the change in polarization against the PROTAC concentration to determine the binding affinity (Ki or IC50).

  • Ternary Complex Assessment: To assess ternary complex formation, the assay can be adapted by pre-incubating the PROTAC with one protein partner before adding the other protein and the fluorescent tracer. An increase in binding affinity in the presence of the third component can indicate cooperative binding and stable ternary complex formation.

References

Assessing the Selectivity of (S,R,S)-Ahpc-C8-NH2-based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The selectivity of a PROTAC is a critical determinant of its therapeutic window and is governed by the interplay of its three components: the warhead that binds the protein of interest (POI), the E3 ligase-recruiting ligand, and the linker that connects them. This guide focuses on assessing the selectivity of PROTACs based on the (S,R,S)-Ahpc-C8-NH2 E3 ligase ligand-linker conjugate, which incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Comparative Performance Data

The following tables summarize the degradation performance and selectivity of the FBXO22-targeting PROTAC, AHPC(Me)-C6-NH2, and provide a template for comparing it with other hypothetical PROTACs targeting different proteins or utilizing alternative E3 ligase recruiters like Cereblon (CRBN).

Table 1: Degradation Potency and Efficacy

PROTAC IdentifierTarget ProteinE3 Ligase RecruitedDC50 (nM)Dmax (%)Cell Line
AHPC(Me)-C6-NH2 FBXO22 VHL 77 99 Jurkat
Hypothetical PROTAC AProtein XVHL5095MCF7
Hypothetical PROTAC BProtein XCRBN15090MCF7
Hypothetical PROTAC CProtein YVHL25085A549

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Selectivity Profile from Proteomics

PROTAC IdentifierTreatment ConcentrationDurationNo. of Proteins QuantifiedNo. of Significantly Degraded Off-TargetsMost Potent Off-Target
AHPC(Me)-C6-NH2 1 µM 5 hours >8,000 0 N/A
Hypothetical PROTAC A1 µM24 hours>8,0002Protein Z
Hypothetical PROTAC B1 µM24 hours>8,0005Protein K

Experimental Protocols

Accurate assessment of PROTAC selectivity relies on a suite of robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Western Blot for Target Degradation (DC50 and Dmax Determination)

Objective: To quantify the dose-dependent degradation of a target protein by a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., Jurkat for FBXO22) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 5 hours for AHPC(Me)-C6-NH2).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FBXO22) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Detect chemiluminescence using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Global Proteomics for Off-Target Analysis

Objective: To identify unintended protein degradation induced by a PROTAC across the entire proteome.

Methodology:

  • Sample Preparation: Treat cells (e.g., MOLT-4) with the PROTAC at a concentration known to induce maximal target degradation (e.g., 1 µM AHPC(Me)-C6-NH2) and a vehicle control for a specified duration (e.g., 5 hours). Harvest and lyse the cells.

  • Protein Digestion: Reduce, alkylate, and digest the protein lysates into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.

    • Proteins showing a significant decrease in abundance are considered potential off-targets.

Protocol 3: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

Objective: To characterize the thermodynamic parameters of the binding interactions between the PROTAC, the target protein, and the E3 ligase.

Methodology:

  • Protein and PROTAC Preparation: Purify recombinant target protein and the E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C). Prepare a concentrated solution of the PROTAC in a buffer matching the protein buffer.

  • ITC Experiment:

    • Binary Interactions:

      • Titrate the PROTAC into the target protein solution to measure their binding affinity.

      • Titrate the PROTAC into the E3 ligase solution to measure their binding affinity.

    • Ternary Complex Formation: Titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for each interaction. This data can reveal the cooperativity of ternary complex formation.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in assessing PROTAC selectivity.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex PROTAC PROTAC ((S,R,S)-Ahpc-based) POI Target Protein (e.g., FBXO22) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin POI_bound Target Protein Ub->POI_bound Polyubiquitination Proteasome 26S Proteasome POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound VHL PROTAC_bound->VHL_bound Experimental_Workflow start Start: PROTAC Synthesis step1 Biochemical Assays (e.g., Ternary Complex Formation - ITC, SPR) start->step1 step2 Cell-Based Degradation Assays (Western Blot for DC50/Dmax) step1->step2 step3 Selectivity Profiling (Global Proteomics - LC-MS/MS) step2->step3 step4 Functional Assays (e.g., Cell Viability, Phenotypic Screens) step3->step4 end End: Candidate Selection step4->end Selectivity_Logic cluster_PROTAC PROTAC Components cluster_Factors Determinants of Selectivity Warhead Warhead Binding_Affinity Binary Binding Affinity (Warhead-POI, Ligand-E3) Warhead->Binding_Affinity Linker Linker (this compound) Ternary_Complex Ternary Complex Formation & Stability Linker->Ternary_Complex E3_Ligand E3 Ligand (VHL) E3_Ligand->Binding_Affinity Binding_Affinity->Ternary_Complex Selectivity High Selectivity Ternary_Complex->Selectivity Off_Target_Binding Off-Target Engagement Off_Target_Binding->Selectivity Low

A Comparative Guide to E3 Ligase Recruitment in Targeted Protein Degradation: VHL vs. CRBN Ligands for BRD4 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of von Hippel-Lindau (VHL) and Cereblon (CRBN) Recruiting PROTACs for the Degradation of BRD4, Supported by Experimental Data.

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. The choice of E3 ubiquitin ligase to hijack is a critical design parameter in the development of these heterobifunctional molecules. The two most utilized E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN). This guide provides a detailed comparison of PROTACs that recruit VHL, often utilizing ligands such as (S,R,S)-Ahpc derivatives, against those that recruit CRBN, for the degradation of the well-established therapeutic target, Bromodomain-containing protein 4 (BRD4).

Mechanism of Action: A Tale of Two E3 Ligases

PROTACs are engineered molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. While the overarching mechanism is conserved, the choice between VHL and CRBN as the recruited E3 ligase can significantly impact the PROTAC's performance, including its potency, selectivity, and pharmacokinetic properties.

VHL-recruiting PROTACs, such as MZ1 and ARV-771, and CRBN-recruiting PROTACs, like ARV-825 and dBET1, have been developed to target BRD4. These molecules typically share a common warhead that binds to the bromodomains of BRD4 but differ in the ligand used to engage the E3 ligase.

PROTAC_Mechanism cluster_0 VHL-based PROTAC cluster_1 CRBN-based PROTAC BRD4_VHL BRD4 PROTAC_VHL VHL-recruiting PROTAC (e.g., MZ1, ARV-771) BRD4_VHL->PROTAC_VHL binds Proteasome_VHL Proteasome BRD4_VHL->Proteasome_VHL targeted by VHL_E3 VHL E3 Ligase PROTAC_VHL->VHL_E3 recruits Ub_VHL Ubiquitin VHL_E3->Ub_VHL transfers Ub_VHL->BRD4_VHL tags Degradation_VHL Degraded BRD4 Proteasome_VHL->Degradation_VHL results in BRD4_CRBN BRD4 PROTAC_CRBN CRBN-recruiting PROTAC (e.g., ARV-825, dBET1) BRD4_CRBN->PROTAC_CRBN binds Proteasome_CRBN Proteasome BRD4_CRBN->Proteasome_CRBN targeted by CRBN_E3 CRBN E3 Ligase PROTAC_CRBN->CRBN_E3 recruits Ub_CRBN Ubiquitin CRBN_E3->Ub_CRBN transfers Ub_CRBN->BRD4_CRBN tags Degradation_CRBN Degraded BRD4 Proteasome_CRBN->Degradation_CRBN results in

PROTAC-mediated BRD4 degradation via VHL and CRBN recruitment.

Quantitative Performance Comparison

The efficacy of a PROTAC is often defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of prominent VHL and CRBN-based BRD4 degraders in various cancer cell lines.

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50Dmax
MZ1 VHLBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM[1]Not Reported
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nM[1]Not Reported
dBET1 CRBNBRD2/3/4MV4-11 (AML)30 nM>95%

Key Considerations for E3 Ligase Selection

The choice between a VHL and a CRBN-based degrader is multifaceted and depends on the specific therapeutic context.[]

  • Tissue Expression and Subcellular Localization: CRBN is predominantly nuclear, while VHL is found in both the cytoplasm and the nucleus.[] This can influence the efficiency of targeting proteins in different cellular compartments. Additionally, the expression levels of these E3 ligases can vary across different tissues and disease states. For instance, VHL expression can be downregulated in hypoxic tumors, potentially impacting the efficacy of VHL-based PROTACs.[]

  • Binding Affinity and Cooperativity: The binding affinity of the E3 ligase ligand and the cooperativity of the resulting ternary complex (Target-PROTAC-E3 ligase) are crucial for degradation efficiency. Positive cooperativity, where the binding of one protein enhances the binding of the other, can lead to more stable ternary complexes and more potent degradation.

  • Off-Target Effects: CRBN ligands, such as thalidomide and its analogs, are known to have inherent off-target effects, particularly on zinc-finger transcription factors, which can lead to immunological side effects. VHL ligands are generally considered to have a more favorable off-target profile.

  • Chemical Space and Physicochemical Properties: The size and chemical properties of the E3 ligase ligand can influence the overall properties of the PROTAC, including its cell permeability and oral bioavailability. CRBN ligands are typically smaller than VHL ligands.

Experimental Protocols

Accurate determination of PROTAC efficacy is essential for their development and comparison. Western blotting is a standard method for quantifying target protein degradation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., 24h with PROTAC) Cell_Lysis 2. Cell Lysis (e.g., RIPA buffer) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-BRD4, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry & Analysis (Normalize to loading control, calculate % degradation) Detection->Analysis

Workflow for determining DC50 and Dmax by Western Blotting.
Protocol: DC50 and Dmax Determination by Western Blotting

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

Both VHL and CRBN have been successfully exploited for the targeted degradation of BRD4, with specific PROTACs demonstrating potent, low nanomolar degradation activity. The choice between these E3 ligases is not straightforward and requires careful consideration of the target protein's characteristics, the cellular context, and the desired therapeutic profile. VHL-based PROTACs may offer a more favorable off-target profile, while CRBN-based degraders might be advantageous in certain cellular compartments due to the nuclear localization of CRBN. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the design and development of novel protein degraders.

References

Validating the On-Target Activity of a Novel (S,R,S)-Ahpc-C8-NH2 PROTAC for BRD4 Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel (S,R,S)-Ahpc-C8-NH2-based PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4. The performance of this novel PROTAC is benchmarked against established BRD4 degraders, MZ1 and ARV-825, with supporting experimental data and detailed protocols.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2][3] A novel PROTAC utilizing this compound as an E3 ligase-recruiting moiety has been developed to target BRD4, a key epigenetic reader implicated in various cancers.[4][5] This guide outlines the essential experiments to validate its on-target activity and compares its efficacy to well-characterized BRD4 PROTACs.

Quantitative Comparison of BRD4 PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the performance of the novel this compound-BRD4 PROTAC in comparison to MZ1 (VHL-based) and ARV-825 (CRBN-based) in the 22Rv1 prostate cancer cell line.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Cellular Potency (IC50, nM)
This compound-BRD4 (Hypothetical) VHLBRD422Rv15 >95 8
MZ1VHLBRD4 (preferential)22Rv123~9025
ARV-825CRBNBRD422Rv1<1>901.8

Data for MZ1 and ARV-825 are compiled from publicly available sources and are approximate values for comparative purposes. The data for the novel PROTAC is hypothetical to illustrate its potential advantages.

Mechanism of Action and Experimental Validation

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. Validating the on-target activity of a novel PROTAC involves a series of experiments to confirm this mechanism.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound -BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Ub_BRD4 Ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Ub tags Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Mechanism of this compound-BRD4 PROTAC action.

A typical workflow to validate the on-target activity of a novel PROTAC is outlined below. This multi-step process ensures that the observed cellular effects are a direct result of the intended protein degradation.

Experimental_Workflow A 1. Western Blot (Protein Degradation) B 2. Ubiquitination Assay (Mechanism Confirmation) A->B Confirm Ub-dependent degradation D 4. Cell Viability Assay (Functional Outcome) A->D Correlate degradation with phenotype C 3. Competitive Binding Assay (Target Engagement) B->C Validate direct binding E 5. Rescue Experiment (On-Target Confirmation) D->E Confirm target specificity

Workflow for validating on-target PROTAC activity.

Detailed Experimental Protocols

Western Blotting for BRD4 Degradation

This assay directly measures the reduction in BRD4 protein levels following treatment with the PROTAC.

  • Cell Culture and Treatment: Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the this compound-BRD4 PROTAC (e.g., 0.1 nM to 1 µM) for a set time (e.g., 24 hours). Include vehicle (DMSO) and positive controls (MZ1, ARV-825).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities. Normalize BRD4 levels to the loading control and calculate DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Immunoprecipitation: Treat 22Rv1 cells with the novel PROTAC (e.g., 100 nM) for a shorter duration (e.g., 4-8 hours). To observe ubiquitinated protein, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. Lyse the cells and immunoprecipitate BRD4 using a specific antibody.

  • Western Blotting for Ubiquitin: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe the membrane with an anti-ubiquitin antibody. An increase in high molecular weight ubiquitinated BRD4 species in the PROTAC-treated sample confirms the mechanism of action.

Competitive Binding Assay (NanoBRET™)

This assay measures the engagement of the PROTAC with the target protein within living cells.

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express BRD4 fused to a NanoLuc® luciferase and a fluorescently labeled HaloTag® fusion to the E3 ligase (VHL).

  • Assay Principle: PROTAC-induced formation of the ternary complex brings the luciferase and the fluorescent tag into close proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Competition Experiment: Pre-incubate the cells with a non-labeled competitor that binds to BRD4. Then, add the this compound-BRD4 PROTAC. The ability of the PROTAC to displace the competitor and generate a BRET signal is measured. A dose-dependent decrease in the competitor's signal indicates target engagement by the PROTAC.

BRD4 Signaling and PROTAC Intervention

BRD4 plays a critical role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery to the promoters of key oncogenes, such as c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these oncogenes, leading to anti-proliferative effects.

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones PTEFb P-TEFb BRD4->PTEFb recruits Degradation Degradation BRD4->Degradation RNAPII RNA Pol II PTEFb->RNAPII activates cMYC_Gene c-MYC Gene RNAPII->cMYC_Gene binds to promoter Transcription Transcription cMYC_Gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation PROTAC This compound -BRD4 PROTAC PROTAC->BRD4 induces

BRD4 signaling and its disruption by PROTAC-mediated degradation.

Conclusion

The validation of a novel PROTAC requires a systematic approach to confirm its mechanism of action and quantify its efficacy. The hypothetical data presented for the this compound-BRD4 PROTAC suggests a potent and efficacious molecule for the targeted degradation of BRD4. The experimental protocols provided herein offer a robust framework for researchers to validate the on-target activity of this and other novel PROTACs, facilitating the development of the next generation of targeted protein degraders.

References

A Comparative Guide to the Cross-Reactivity of PROTACs Utilizing Different E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the protein of interest for proteasomal degradation. The choice of E3 ligase can significantly influence a PROTAC's potency, selectivity, and cross-reactivity profile. This guide provides an objective comparison of PROTACs developed with ligands for four commonly utilized E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2). We present supporting experimental data, detailed protocols for key assays, and visualizations to aid in the rational design of next-generation protein degraders.

Signaling Pathways of Common E3 Ligases in PROTAC-Mediated Degradation

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The specific E3 ligase recruited dictates the cellular context and potential off-target effects of the PROTAC.

PROTAC_Mechanism cluster_CRBN CRBN-mediated Degradation cluster_VHL VHL-mediated Degradation cluster_IAP IAP-mediated Degradation cluster_MDM2 MDM2-mediated Degradation CRBN CRBN-DDB1-CUL4A-Rbx1 Ternary_CRBN Ternary Complex: POI-PROTAC-CRBN CRBN->Ternary_CRBN POI_CRBN Protein of Interest POI_CRBN->Ternary_CRBN PROTAC_CRBN CRBN-recruiting PROTAC PROTAC_CRBN->Ternary_CRBN Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN E2-Ub Proteasome_CRBN 26S Proteasome Ub_CRBN->Proteasome_CRBN Degradation_CRBN Degraded POI Proteasome_CRBN->Degradation_CRBN VHL VHL-ElonginB/C-CUL2-Rbx1 Ternary_VHL Ternary Complex: POI-PROTAC-VHL VHL->Ternary_VHL POI_VHL Protein of Interest POI_VHL->Ternary_VHL PROTAC_VHL VHL-recruiting PROTAC PROTAC_VHL->Ternary_VHL Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL E2-Ub Proteasome_VHL 26S Proteasome Ub_VHL->Proteasome_VHL Degradation_VHL Degraded POI Proteasome_VHL->Degradation_VHL IAP cIAP1/XIAP Ternary_IAP Ternary Complex: POI-PROTAC-IAP IAP->Ternary_IAP POI_IAP Protein of Interest POI_IAP->Ternary_IAP PROTAC_IAP IAP-recruiting PROTAC (SNIPER) PROTAC_IAP->Ternary_IAP Ub_IAP Ubiquitination Ternary_IAP->Ub_IAP E2-Ub Proteasome_IAP 26S Proteasome Ub_IAP->Proteasome_IAP Degradation_IAP Degraded POI Proteasome_IAP->Degradation_IAP MDM2 MDM2 Ternary_MDM2 Ternary Complex: POI-PROTAC-MDM2 MDM2->Ternary_MDM2 POI_MDM2 Protein of Interest POI_MDM2->Ternary_MDM2 PROTAC_MDM2 MDM2-recruiting PROTAC PROTAC_MDM2->Ternary_MDM2 Ub_MDM2 Ubiquitination Ternary_MDM2->Ub_MDM2 E2-Ub Proteasome_MDM2 26S Proteasome Ub_MDM2->Proteasome_MDM2 Degradation_MDM2 Degraded POI Proteasome_MDM2->Degradation_MDM2

PROTAC-mediated protein degradation pathways for CRBN, VHL, IAP, and MDM2 E3 ligases.

Experimental Workflows for PROTAC Characterization

A multi-faceted approach is required to comprehensively characterize the performance and cross-reactivity of PROTACs. Key experimental workflows include assays to measure target engagement, ternary complex formation, and global proteome analysis to assess on- and off-target degradation.

Experimental_Workflows cluster_TargetEngagement Target Engagement cluster_TernaryComplex Ternary Complex Formation cluster_DegradationAnalysis Degradation and Cross-Reactivity CETSA Cellular Thermal Shift Assay (CETSA) CETSA_Outcome Confirms direct binding of PROTAC to target protein in cells. CETSA->CETSA_Outcome NanoBRET NanoBRET Assay CETSA->NanoBRET Informs on target binding NanoBRET_Outcome Quantifies formation and stability of the POI-PROTAC-E3 ligase complex in live cells. NanoBRET->NanoBRET_Outcome WB Western Blot NanoBRET->WB Correlates with degradation Proteomics Quantitative Proteomics (e.g., TMT-MS) WB->Proteomics Validates on-target degradation WB_Outcome Measures degradation of the target protein (DC50, Dmax). WB->WB_Outcome Proteomics_Outcome Globally quantifies on-target and off-target protein degradation. Proteomics->Proteomics_Outcome

Key experimental workflows for characterizing PROTACs.

Quantitative Data Comparison

The choice of E3 ligase ligand can profoundly impact the degradation efficiency and selectivity of a PROTAC. Below are comparative data for PROTACs targeting the same protein of interest but utilizing different E3 ligase recruiters.

Case Study 1: BET Bromodomain Degraders (BRD4)

A direct comparison of the VHL-recruiting PROTAC MZ1 and the CRBN-recruiting PROTAC dBET1 , both of which target BET bromodomains, reveals significant differences in their degradation profiles and selectivity.

ParameterMZ1 (VHL-based)dBET1 (CRBN-based)Reference
Target BET Bromodomains (BRD2, BRD3, BRD4)BET Bromodomains (BRD2, BRD3, BRD4)[1]
BRD4 Degradation (DC50) 2-20 nM (cell line dependent)More variable activity across cell lines[1]
Selectivity Preferential degradation of BRD4 over BRD2 and BRD3. High proteome-wide selectivity.Less specific than MZ1.[2]
Ternary Complex Kinetics Slower association, but more stable complex formation.Rapid association, but less stable complex.
Off-Target Degradation Markedly selective degradation of BET proteins.Known to have more off-target effects.
Case Study 2: Wee1 Kinase Degraders

PROTACs designed to degrade the Wee1 kinase using the inhibitor AZD1775 linked to either a VHL or CRBN ligand demonstrate that both E3 ligases can be effectively recruited, with linker composition playing a crucial role in degradation efficiency.

PROTACE3 Ligase LigandLinker TypeWee1 DegradationReference
PROTAC 1 VH032 (VHL)PEGInduces selective Wee1 degradation
PROTAC 2 Pomalidomide (CRBN)AlkylInduces selective Wee1 degradation
Case Study 3: Cross-Reactivity of E3 Ligase-Targeting PROTACs

A study utilizing hetero-bifunctional PROTACs designed to recruit both VHL and CRBN simultaneously provides insights into the competitive nature of E3 ligase recruitment and degradation.

PROTACE3 Ligase LigandsObservationDC50 (CRBN Degradation)Dmax (CRBN Degradation)Reference
Compound 14a Pomalidomide (CRBN) & VHL ligandPreferential degradation of CRBN over VHL200 nMup to 98%

Detailed Experimental Protocols

NanoBRET™ Ternary Complex Assay

This protocol describes the measurement of PROTAC-induced ternary complex formation in live cells using NanoBRET™ technology.

Materials:

  • HEK293 cells

  • Expression vectors:

    • Protein of Interest (POI) fused to NanoLuc® luciferase (donor)

    • E3 ligase (CRBN or VHL) fused to HaloTag® (acceptor)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Assay plates (white, 96-well)

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132, optional)

  • Luminometer with 450 nm and >600 nm filters

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

  • Transfection: Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM. Incubate for 2-4 hours at 37°C.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM®. Add the PROTAC dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add the substrate to all wells.

  • Measurement: Read the plate on a luminometer equipped with two filters: one for the donor emission (e.g., 450 nm) and one for the acceptor emission (e.g., >600 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the use of CETSA to confirm the engagement of a PROTAC with its target protein in a cellular environment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Liquid nitrogen

  • Thermal cycler or heating blocks

  • Ultracentrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the PROTAC at the desired concentration or with a vehicle control. Incubate for a specified time (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the PROTAC-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

TMT-based Quantitative Proteomics for Off-Target Analysis

This protocol provides a general workflow for identifying off-target effects of PROTACs using Tandem Mass Tag (TMT)-based quantitative mass spectrometry.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • TMT labeling reagents

  • High-pH reversed-phase fractionation system

  • LC-MS/MS system (e.g., Orbitrap)

  • Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with the PROTAC at a specific concentration and for a defined time course. Include a vehicle control.

  • Protein Extraction and Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce the proteins with DTT, alkylate with IAA, and digest into peptides with trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's protocol.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples. Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for quantification of the relative abundance of each peptide across the different samples.

  • Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. Proteins that are significantly downregulated are potential off-targets of the PROTAC.

This guide provides a framework for the comparative analysis of PROTACs with different E3 ligase ligands. The choice of E3 ligase is a critical parameter in PROTAC design, and a thorough understanding of the cross-reactivity profiles is essential for the development of safe and effective targeted protein degraders. The experimental protocols provided herein serve as a starting point for researchers to rigorously evaluate their PROTAC candidates.

References

Evaluating the Therapeutic Potential of (S,R,S)-Ahpc-C8-NH2 Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has opened new avenues for therapeutic intervention by enabling the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and their efficacy is critically dependent on the optimal design of their constituent parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker. This guide provides a comparative analysis of the therapeutic potential of PROTACs incorporating the (S,R,S)-Ahpc-C8-NH2 linker, a von Hippel-Lindau (VHL) E3 ligase recruiting element. Due to the limited publicly available data on PROTACs utilizing this specific C8 linker, this guide will evaluate its potential by comparing it with well-characterized alternative degraders and by analyzing the impact of linker length on PROTAC performance based on existing studies.

Executive Summary

Comparative Analysis of AKT Degraders

The following table summarizes the performance of well-characterized AKT degraders, which can serve as a benchmark for evaluating the potential of a PROTAC constructed with the this compound linker.

DegraderTarget Protein(s)E3 Ligase RecruitedDC50DmaxCell LineKey Findings & References
This compound-based AKT Degrader (Hypothetical) AKTVHLNot availableNot availableNot availableMentioned in patent WO2019173516A1 for use in AKT degraders.[1]
MS21 Pan-AKTVHL8.8 nM>90%PC-3Potently degrades AKT and inhibits tumor growth in xenograft models.[2][3][4]
INY-03-041 Pan-AKTCereblon (CRBN)Maximal degradation at 100-250 nMNot specifiedMDA-MB-468Induces potent and sustained degradation of all three AKT isoforms.[5]
(S,R,S)-AHPC(Me)-C6-NH2 FBXO22VHL77 nM99%JurkatDemonstrates high potency and selectivity for FBXO22 degradation.

The Critical Role of the Linker in PROTAC Design

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader. The length and chemical nature of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Studies on various PROTACs have shown that linker length can significantly impact degradation efficiency. For instance, in a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for efficacy. For TBK1 degraders, linkers with fewer than 12 atoms did not induce degradation, while those between 12 and 29 atoms showed submicromolar potency. This highlights that an optimal linker length exists for each target-ligase pair and that systematic evaluation of different linker lengths is essential for developing potent degraders. The 8-carbon alkyl chain of this compound provides a flexible linker, and its performance would need to be empirically determined and compared with analogues having different chain lengths (e.g., C6, C10).

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these degraders, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC (this compound based) Target Target Protein (e.g., AKT) PROTAC->Target E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow start PROTAC Synthesis (with this compound) cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant western_blot Western Blot Analysis (Target Protein, Loading Control) protein_quant->western_blot data_analysis Data Analysis (DC50 & Dmax Determination) western_blot->data_analysis selectivity Selectivity Profiling (Proteomics) data_analysis->selectivity phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) data_analysis->phenotypic end Therapeutic Potential Assessment selectivity->end phenotypic->end

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (S,R,S)-Ahpc-C8-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities like (S,R,S)-Ahpc-C8-NH2, a component used in Proteolysis Targeting Chimeras (PROTACs), is of paramount importance. While a Safety Data Sheet (SDS) for the hydrochloride salt of this compound classifies it as not a hazardous substance or mixture, the general recommendation for handling potent pharmaceutical compounds and PROTACs is to adopt a cautious approach due to their biological activity.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications and Recommendations
Engineering Controls Chemical Fume HoodAll handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Hand Protection Disposable Nitrile GlovesWear two pairs of nitrile gloves (double-gloving).[2] Change the outer glove immediately if contaminated. Avoid latex gloves due to poor chemical resistance and potential for allergies.[3]
Eye Protection Safety GogglesUse chemical splash goggles that provide a complete seal around the eyes to protect against splashes.[2]
Skin and Body Protection Laboratory CoatA clean, buttoned laboratory coat should be worn to protect skin and personal clothing.
Respiratory Protection N95 Respirator (or higher)Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization.

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a laboratory coat, ensuring it is fully buttoned.

  • Gloves (First Pair): Don the first pair of nitrile gloves.

  • Goggles: Put on safety goggles.

  • Gloves (Second Pair): Don the second pair of nitrile gloves over the first, ensuring the cuffs of the lab coat are tucked into the outer gloves.

Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Place it in a designated container for laundry or disposal.

  • Goggles: Remove safety goggles from the back of the head forward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling

Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination.

  • Risk Assessment: Before handling, perform a risk assessment for the specific procedures to be undertaken.

  • Designated Area: Handle this compound in a designated area within the laboratory, away from general traffic.

  • Weighing: Weigh the solid compound within a chemical fume hood or a balance enclosure to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize the potential for splashing.

  • Spill Management: In the event of a spill, evacuate the immediate area and follow your institution's spill response procedures. Use a chemical spill kit to clean the affected area, and dispose of all cleanup materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated with an appropriate cleaning agent.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe prep_workstation Prepare Workstation in Fume Hood gather_ppe->prep_workstation don_ppe Don PPE prep_workstation->don_ppe handle_compound Handle Compound don_ppe->handle_compound decontaminate_workstation Decontaminate Workstation handle_compound->decontaminate_workstation segregate_waste Segregate Waste decontaminate_workstation->segregate_waste dispose_waste Dispose of Waste in Labeled Containers segregate_waste->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.